Vat-Cit-PAB-Monomethyl Dolastatin 10
Description
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Properties
Molecular Formula |
C60H93N11O11S |
|---|---|
Molecular Weight |
1176.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45+,46+,48-,49-,50-,51-,52+/m0/s1 |
InChI Key |
GXCUHADNABTLIA-DBHCVZOLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Val-Cit-PAB-Monomethyl Dolastatin 10: Structure, Function, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Val-Cit-PAB-Monomethyl Dolastatin 10 (vc-MMAE) drug-linker, a critical component in the development of targeted cancer therapies. We will delve into its chemical structure, mechanism of action, and the experimental protocols utilized in its synthesis and evaluation. It is important to note that the term "Vat-Cit-PAB-Monomethyl Dolastatin 10" is a common typographical error; the correct nomenclature is Val-Cit-PAB-Monomethyl Dolastatin 10, where "Val" refers to the amino acid Valine.
Structure and Components
Val-Cit-PAB-Monomethyl Dolastatin 10 is a meticulously designed drug-linker system comprised of three key components: a cleavable dipeptide linker (Valine-Citrulline), a self-immolative spacer (p-aminobenzyl carbamate (B1207046) - PAB), and a potent cytotoxic payload (Monomethyl Auristatin E - MMAE), which is a synthetic derivative of the natural product Dolastatin 10.
-
Valine-Citrulline (Val-Cit) Linker: This dipeptide serves as a stable linker in the systemic circulation. It is specifically designed to be recognized and cleaved by proteases, most notably Cathepsin B, which is often upregulated in the lysosomal compartments of cancer cells. This targeted cleavage is a cornerstone of the drug-linker's tumor-specific activity.
-
p-Aminobenzyl Carbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified and fully active cytotoxic drug.
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from the marine mollusk Dolabella auricularia. It functions as a powerful inhibitor of tubulin polymerization. By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, a crucial structure for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis). Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug and requires targeted delivery via systems like antibody-drug conjugates (ADCs).
Below is a diagram illustrating the chemical structure of a maleimidocaproyl-functionalized Val-Cit-PAB-MMAE, ready for conjugation to an antibody.
Function and Mechanism of Action
The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB-MMAE system is a multi-step process designed for targeted cytotoxicity.
-
Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.
-
Lysosomal Trafficking: Following binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosomes.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by Cathepsin B.
-
Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm of the cancer cell.
-
Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.
The following diagram illustrates the mechanism of action of a vc-MMAE ADC.
Quantitative Data: In Vitro Cytotoxicity
The potency of Val-Cit-PAB-MMAE is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values for free MMAE and vc-MMAE ADCs.
Table 1: IC50 Values of Free Monomethyl Auristatin E (MMAE)
| Cell Line | Cancer Type | IC50 (nM) |
| DoHH2 | Non-Hodgkin Lymphoma | 0.02 |
| Jurkat | T-cell Leukemia | 0.099 |
| Various NHL cell lines | Non-Hodgkin Lymphoma | 0.099 - 1.348[1] |
| SKBR3 | Breast Cancer | 3.27 ± 0.42[2] |
| HEK293 | Embryonic Kidney | 4.24 ± 0.37[2] |
| H125 | Non-Small Cell Lung Cancer | 7.37 - 8.04 ng/mL |
Table 2: IC50 Values of Val-Cit-PAB-MMAE Antibody-Drug Conjugates (ADCs)
| ADC Target | Cell Line | Cancer Type | IC50 |
| CD22 (HB22.7) | DoHH2 | Non-Hodgkin Lymphoma | 20 ng/mL[1] |
| CD22 (HB22.7) | Granta 519 | Non-Hodgkin Lymphoma | 284 ng/mL[1] |
| HER2 | SKBR3 | Breast Cancer | 410.54 ± 4.9 nM[3] |
| N/A | HEK293 | Embryonic Kidney | 482.86 ± 6.4 nM[3] |
| EGFR (RC68) | H125 | Non-Small Cell Lung Cancer | 7.37-8.04 ng/mL[4] |
| Trop-2 (SY02) | Various | Pancreatic Cancer | 0.23 - 1.16 nM[5] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, conjugation, and evaluation of Val-Cit-PAB-MMAE.
Synthesis of Mc-Val-Cit-PAB-MMAE
The synthesis of the maleimidocaproyl-Val-Cit-PAB-MMAE drug-linker is a multi-step process involving solid-phase peptide synthesis and solution-phase chemistry. An improved methodology has been described to ensure high yield and diastereoselectivity.[6]
General Steps:
-
Synthesis of the Dipeptide Linker (Mc-Val-Cit-PAB-OH): This is often achieved through a modified solid-phase or solution-phase synthesis route to couple maleimidocaproic acid, valine, citrulline, and p-aminobenzyl alcohol.
-
Conjugation to MMAE: The carboxyl group of the linker is activated and then reacted with the N-terminus of MMAE to form an amide bond.
-
Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Conjugation to a Monoclonal Antibody
The Mc-Val-Cit-PAB-MMAE is typically conjugated to the antibody via the thiol groups of cysteine residues.
General Steps:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups.
-
Conjugation Reaction: The maleimide (B117702) group of Mc-Val-Cit-PAB-MMAE reacts with the free thiol groups on the reduced antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Size-exclusion chromatography (SEC) is a common method for this purpose.
The following diagram outlines a general workflow for ADC synthesis and characterization.
Characterization of the Antibody-Drug Conjugate
The resulting ADC must be thoroughly characterized to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR.[7][8][9]
-
Aggregation: Size-Exclusion Chromatography (SEC) is used to assess the presence of aggregates, which can impact the safety and efficacy of the ADC.[7][8][9][10]
-
Purity: Reversed-phase liquid chromatography (RP-LC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to assess the purity of the ADC.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.
General Steps:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the ADC, a negative control antibody, and free MMAE.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is read on a microplate reader, and the IC50 value is calculated.
Signaling Pathways
The primary mechanism of action of MMAE is the disruption of microtubule dynamics. This leads to a cascade of downstream signaling events culminating in apoptosis.
-
G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to the execution of programmed cell death.
-
Akt/mTOR Pathway Inhibition: Studies have shown that MMAE-containing ADCs can inhibit the Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[11]
The following diagram illustrates the signaling pathway of MMAE-induced apoptosis.
References
- 1. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmosaic.com [cellmosaic.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Monomethyl auristatin E-conjugated anti-EGFR antibody inhibits the growth of human EGFR-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. waters.com [waters.com]
The Lynchpin of Payload Release: A Technical Guide to the PAB Self-Immolative Spacer in ADC Technology
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of modern antibody-drug conjugates (ADCs), acting as a critical trigger for the controlled release of cytotoxic payloads within target cancer cells. Its elegant mechanism, which ensures linker stability in systemic circulation and rapid, traceless drug release following a specific enzymatic cue, has been instrumental in the success of numerous clinically approved and investigational ADCs. This in-depth technical guide elucidates the pivotal role of the PAB spacer, detailing its mechanism of action, providing quantitative stability and activity data, outlining key experimental protocols, and visualizing its function in the broader context of ADC technology.
The Core Function and Mechanism of the PAB Self-Immolative Spacer
The primary role of the PAB self-immolative spacer is to serve as a stable bridge between a cleavable linker component and the cytotoxic drug, ensuring the payload remains inactive and securely attached to the antibody during circulation.[1] The PAB spacer is most commonly employed in conjunction with an enzymatically cleavable dipeptide, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like cathepsin B that are often overexpressed in the tumor microenvironment.[2][]
Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[4] Within the acidic and enzyme-rich lysosomal compartment, cathepsin B recognizes and cleaves the amide bond of the Val-Cit dipeptide.[] This initial cleavage event is the catalyst for the self-immolation of the PAB spacer. The cleavage exposes a free amine on the p-aminobenzyl alcohol moiety, initiating a spontaneous and irreversible 1,6-electronic cascade elimination. This rapid chemical rearrangement results in the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and an aromatic byproduct.[4] This "self-immolation" is crucial as it ensures a clean and efficient release of the drug in its intended active form.[4]
Caption: Mechanism of PAB self-immolative spacer-mediated payload release.
Quantitative Data on Linker Stability and Activity
The effectiveness of an ADC is critically dependent on the stability of its linker in systemic circulation and its efficient cleavage at the target site. The Val-Cit-PAB linker system has been shown to exhibit a favorable balance of these properties.
Table 1: Comparative Plasma Stability of Val-Cit-PAB Linkers
| ADC Construct | Linker Type | Species | Plasma Half-life (t½) | % Intact ADC Remaining (Time) | Reference(s) |
| cAC10-MMAE | Val-Cit-PAB | Human | ~230 hours (9.6 days) | - | [5] |
| cAC10-MMAE | Val-Cit-PAB | Cynomolgus Monkey | ~230 hours (9.6 days) | - | [5] |
| Trastuzumab-vc-MMAE | Val-Cit-PAB | Mouse | - | ~50% (4.5 days) | [6][7] |
| C16-Linker 5-VC-PABC-Aur0101 | Val-Cit-PAB | Mouse | - | <20% (4.5 days) | [6] |
| C16-Linker 7-VC-PABC-Aur0101 | Modified Val-Cit-PAB | Mouse | - | ~60% (4.5 days) | [6] |
| ADC with OHPAS linker | OHPAS | Mouse | Stable | >90% (in vivo study) | [8] |
| ADC with VC-PABC linker | Val-Cit-PAB | Mouse | Unstable | Significant degradation | [8] |
Note: Stability can be influenced by the antibody, payload, and conjugation site.
Table 2: In Vitro Cytotoxicity of ADCs with PAB-Containing Linkers
| ADC | Cell Line | Target Antigen | Linker Type | IC50 | Reference(s) |
| Trastuzumab-vc-MMAE | N87 (High HER2) | HER2 | Val-Cit-PAB | 13-43 ng/mL | |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Val-Cit-PAB | 25-80 ng/mL (DAR >3.5) | [9] |
| Ctx–Pt–PEG–CPT | MDA-MB-468 (High EGFR) | EGFR | Platinum-based | 0.22 µM | |
| Tra–Pt–PEG–CPT | SK-BR-3 (High HER2) | HER2 | Platinum-based | 0.08 µM | [10] |
| Conjugate 2 (SMDC) | U87MG (High αVβ3) | Integrin αVβ3 | GPLG-PABC | 0.8 nM | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs.
Synthesis of a Val-Cit-PAB-Payload Construct (Exemplary)
This protocol describes a general approach to the synthesis of a Fmoc-Val-Cit-PAB-MMAE linker-payload.
Materials:
-
Fmoc-Cit-PABOH
-
Dimethylformamide (DMF)
-
Fmoc-Val-OSu
-
MMAE (Monomethyl Auristatin E)
-
Coupling agents (e.g., HATU, DIPEA)
-
Reverse-phase HPLC for purification
-
Lyophilizer
Procedure:
-
Fmoc Deprotection of Fmoc-Cit-PABOH: Dissolve Fmoc-Cit-PABOH in DMF. Add an excess of piperidine and stir at room temperature to remove the Fmoc protecting group. Monitor the reaction by TLC or LC-MS. Remove the solvent and excess piperidine under reduced pressure.
-
Dipeptide Formation: Dissolve the resulting H2N-Cit-PABOH in DMF. Add Fmoc-Val-OSu and a base such as DIPEA. Stir at room temperature until the reaction is complete.
-
Payload Conjugation: Purify the Fmoc-Val-Cit-PABOH dipeptide linker. Activate the carboxylic acid of the linker using a coupling agent like HATU in the presence of DIPEA. Add MMAE to the activated linker solution and stir to form the amide bond.
-
Purification: Purify the final Fmoc-Val-Cit-PAB-MMAE product by reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a solid.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill target cancer cells.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free payload solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Replace the cell culture medium with medium containing the test articles.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[12]
ADC Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.[13][14]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different ADC species.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR.[13]
Caption: General experimental workflow for ADC development and evaluation.
Conclusion
The p-aminobenzyl self-immolative spacer is a sophisticated and highly effective component in the design of modern antibody-drug conjugates. Its ability to remain stable in the systemic circulation and to undergo rapid and complete cleavage to release an unmodified payload upon a specific enzymatic trigger within the target cell is paramount to the success of this therapeutic modality. A thorough understanding of its mechanism, coupled with robust quantitative analysis and standardized experimental protocols, is essential for the continued development of safer and more effective ADCs for the treatment of cancer. The ongoing exploration of modifications to the PAB spacer and the development of novel self-immolative systems will undoubtedly contribute to the next generation of targeted cancer therapies.
References
- 1. sciex.com [sciex.com]
- 2. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
The Rise of Auristatins: A Technical Guide to the Discovery and Development of Potent ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auristatins, synthetic analogs of the marine natural product dolastatin 10, have emerged as a cornerstone of modern antibody-drug conjugate (ADC) design. Their exceptional potency as microtubule-disrupting agents, coupled with their synthetic tractability, has led to their incorporation into several clinically approved and late-stage investigational ADCs. This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of auristatin-based ADC payloads. We will delve into the core auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), detailing their distinct properties and applications. Furthermore, this guide will provide detailed experimental protocols for the synthesis, conjugation, and evaluation of auristatin-based ADCs, and present key quantitative data in a structured format to facilitate comparison and aid in the design of next-generation targeted cancer therapies.
Introduction: From Sea Hare to Targeted Therapy
The journey of auristatins began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia in 1987.[] This natural product exhibited remarkable cytotoxic activity against a wide range of cancer cell lines. However, its therapeutic window as a standalone agent was narrow due to systemic toxicity. The true potential of this class of compounds was unlocked with the advent of ADC technology, which allows for the targeted delivery of highly potent cytotoxic agents directly to cancer cells, thereby minimizing off-target effects.
The development of synthetic analogs of dolastatin 10, termed auristatins, provided a platform for fine-tuning the molecule's properties for ADC applications.[2] Key modifications led to the creation of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), the two most prominent auristatin payloads in clinical use today.[][3] These synthetic derivatives retain the potent anti-mitotic activity of the parent compound while offering a handle for conjugation to monoclonal antibodies (mAbs) through various linker technologies.[2]
Core Auristatin Payloads: MMAE and MMAF
The two most extensively utilized auristatin payloads in ADC development are MMAE and MMAF. While both are potent tubulin inhibitors, they possess distinct physicochemical properties that influence their application and the characteristics of the resulting ADC.
-
Monomethyl Auristatin E (MMAE): MMAE is a synthetic, highly potent antineoplastic agent.[4] It is a pentapeptide analog of dolastatin 10.[5] A key feature of MMAE is its membrane permeability, which allows it to exert a "bystander effect."[6] Once an ADC delivers MMAE to a target cancer cell and the payload is released, MMAE can diffuse out of the cell and kill neighboring, antigen-negative cancer cells. This is particularly advantageous in tumors with heterogeneous antigen expression.[3]
-
Monomethyl Auristatin F (MMAF): MMAF is another potent auristatin derivative that differs from MMAE at its C-terminus, where it possesses a charged phenylalanine residue.[5] This charge renders MMAF significantly less membrane-permeable than MMAE, thereby limiting its bystander effect.[6] The reduced bystander killing can be advantageous in certain therapeutic contexts, potentially leading to a more favorable safety profile by reducing toxicity to surrounding healthy tissues.
Mechanism of Action: Disrupting the Cellular Scaffolding
The cytotoxic activity of auristatins stems from their ability to disrupt microtubule dynamics, a process essential for cell division.[7]
Tubulin Polymerization Inhibition
Auristatins bind to the vinca (B1221190) alkaloid-binding site on β-tubulin, a subunit of the tubulin heterodimer.[7] This binding inhibits the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle.[2] The disruption of microtubule assembly leads to cell cycle arrest in the G2/M phase, preventing cancer cells from successfully completing mitosis.[2]
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The cell's inability to form a functional mitotic spindle activates a cascade of signaling events, culminating in the activation of caspases, the executioner enzymes of apoptosis.
Caption: Signaling pathway of auristatin-induced apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for auristatin-based payloads and ADCs, providing a basis for comparison and development decisions.
Table 1: In Vitro Cytotoxicity (IC50) of Auristatin Payloads
| Cell Line | Payload | IC50 (nM) | Reference |
| L2987 (Lung Adenocarcinoma) | Auristatin E | 1-10000 (effective range) | [8] |
| Various Hematologic Cell Lines | Auristatin E | 1-10000 (effective range) | [8] |
| DX3puroβ6 (High Integrin αvβ6) | MMAE | 0.14-0.5 | [9] |
| BxPC-3 (Pancreatic) | MMAE | 0.16-0.5 | [9] |
| MIA PaCa-2 (Pancreatic) | MMAE | 0.16-0.5 | [9] |
| SKBR3 (Breast Cancer) | MMAE | 3.27 ± 0.42 | |
| HEK293 (Human Embryonic Kidney) | MMAE | 4.24 ± 0.37 | |
| NCI-N87 (Gastric Cancer) | MMAE | Potent antitumor activity | |
| BGC-823 (Gastric Cancer) | MMAE | Potent antitumor activity | |
| HeLa (Cervical Cancer) | MMAE | 4 |
Table 2: Preclinical Pharmacokinetic Parameters of MMAE
| Species | Dose | Route | Key Findings | Reference |
| Mouse | 5 mg/kg | IV | Rapidly eliminated from plasma, prolonged and extensive distribution in tissues. | [10] |
| Mouse | N/A | N/A | Tumor had 8-fold higher exposure than plasma. | [10] |
| Mouse | N/A | N/A | Blood-to-plasma ratio of ~6 at early time points, increasing to ~20 at 6 hours. | [10] |
Table 3: Clinical Efficacy of Approved Auristatin-Based ADCs
| ADC (Brand Name) | Target | Indication | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Brentuximab vedotin (Adcetris®) | CD30 | Relapsed/Refractory Hodgkin Lymphoma | 75% | 34% | [11] |
| Brentuximab vedotin (Adcetris®) | CD30 | Relapsed/Refractory Systemic Anaplastic Large Cell Lymphoma | 86% | 57% | [11] |
| Polatuzumab vedotin (Polivy®) | CD79b | Relapsed/Refractory Diffuse Large B-Cell Lymphoma (with BR) | 45% | 40% | [12] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Locally Advanced or Metastatic Urothelial Cancer | 44% | 12% | |
| Enfortumab vedotin (Padcev®) + Pembrolizumab | Nectin-4 | First-line Cisplatin-ineligible Locally Advanced or Metastatic Urothelial Cancer | 68% | 12% | |
| Tisotumab vedotin (Tivdak®) | Tissue Factor | Recurrent or Metastatic Cervical Cancer | 24% | 7% | [] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of auristatin-based ADCs.
Synthesis of Monomethyl Auristatin E (MMAE)
The total synthesis of MMAE is a multi-step process involving the coupling of protected amino acid and peptide fragments. The following is a generalized protocol based on established synthetic routes.
Materials:
-
Boc-L-Valine
-
Boc-L-Dolaisoleucine
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Methanol
-
Thionyl chloride
-
Paraformaldehyde
-
Sodium cyanoborohydride
-
Solvents and reagents for purification (e.g., RP-HPLC)
Procedure:
-
Preparation of Key Intermediates:
-
Dolaisoleucine Methyl Ester: Esterify Boc-L-Dolaisoleucine using thionyl chloride in methanol.
-
N-methyl-L-valine: Perform reductive amination of L-valine using paraformaldehyde and sodium cyanoborohydride.
-
-
Peptide Coupling (Example: Boc-L-Val-L-Dil-OMe):
-
Activate Boc-L-Valine with DCC and NHS in DCM at 0°C.
-
Deprotect the dolaisoleucine methyl ester using 4M HCl in 1,4-dioxane.
-
Couple the activated Boc-L-Valine with the deprotected dolaisoleucine methyl ester in the presence of TEA.
-
-
Iterative Deprotection and Coupling:
-
Repeat the deprotection and coupling steps to sequentially add the remaining amino acid units to build the pentapeptide backbone.
-
-
Final Deprotection and Purification:
-
Remove all protecting groups using a strong acid such as trifluoroacetic acid (TFA).
-
Purify the crude MMAE using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Antibody-Drug Conjugation (Cysteine-Based)
This protocol describes the conjugation of a maleimide-activated linker-payload (e.g., MC-vc-PABC-MMAE) to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated linker-payload (e.g., MC-vc-PABC-MMAE) in DMSO
-
Phosphate-buffered saline (PBS)
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in PBS.
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by buffer exchange into PBS using a desalting column.
-
-
Conjugation:
-
Add a 5-10 molar excess of the maleimide-activated linker-payload to the reduced mAb.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Remove unreacted linker-payload by buffer exchange using a desalting column.
-
Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
Caption: Workflow for cysteine-based ADC conjugation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Materials:
-
Cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in cell culture medium.
-
Replace the medium in the wells with the ADC/control solutions.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 value.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a typical study to evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the ADC and vehicle control intravenously (or via another appropriate route) according to the predetermined dosing schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Data Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
-
Conclusion and Future Directions
The discovery and development of auristatin-based ADC payloads have revolutionized the field of targeted cancer therapy. The journey from a natural marine product to clinically approved drugs like brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin highlights the power of chemical synthesis and rational drug design. The distinct properties of MMAE and MMAF offer flexibility in ADC design, allowing for the modulation of bystander activity to suit different therapeutic strategies.
Future research in this area will likely focus on several key aspects:
-
Novel Auristatin Analogs: The development of new auristatin derivatives with improved properties, such as enhanced hydrophilicity to improve pharmacokinetics and allow for higher drug-to-antibody ratios.
-
Overcoming Resistance: Designing payloads that can circumvent mechanisms of drug resistance.
-
Advanced Linker Technologies: Exploring novel linkers that offer more controlled and efficient drug release at the tumor site.
-
Combination Therapies: Investigating the synergistic effects of auristatin-based ADCs with other cancer therapies, such as immunotherapy.
The continued innovation in auristatin chemistry and ADC technology holds immense promise for the development of more effective and safer cancer treatments.
References
- 2. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 5. benchchem.com [benchchem.com]
- 6. escopharma.com [escopharma.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
Physicochemical Properties of Monomethyl Auristatin E (MMAE): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10. Due to its high cytotoxicity, MMAE is a critical component of antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells. This targeted delivery mechanism enhances its therapeutic window, making it a cornerstone in the development of next-generation cancer therapies. A thorough understanding of its physicochemical properties is paramount for the formulation, development, and optimization of MMAE-based ADCs. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols and a visualization of its mechanism of action.
Physicochemical Data Summary
The quantitative physicochemical properties of Monomethyl Auristatin E are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Structure | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide | --INVALID-LINK-- |
| Molecular Formula | C₃₉H₆₇N₅O₇ | --INVALID-LINK-- |
| Molecular Weight | 717.98 g/mol | --INVALID-LINK-- |
| CAS Number | 474645-27-7 | --INVALID-LINK-- |
| Appearance | White to off-white solid powder | --INVALID-LINK-- |
| Melting Point | >90°C (decomposition) | --INVALID-LINK-- |
| Solubility | DMSO: up to 20 mM[1]Ethanol: SolubleMethanol: Slightly soluble (sonication may be required)Water: Insoluble | --INVALID-LINK--, --INVALID-LINK-- |
| pKa (Predicted) | 13.66 ± 0.20 | --INVALID-LINK-- |
| logP (Predicted) | 4.13 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for determining key physicochemical and biological properties of MMAE are provided below. Note: MMAE is a highly potent cytotoxic compound and should be handled with extreme caution in a controlled laboratory environment, following all institutional and national safety guidelines for handling hazardous materials. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working within a certified biological safety cabinet or fume hood.[2][3][4][5][6]
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which MMAE transitions from a solid to a liquid phase.
Materials:
-
MMAE powder
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of dry MMAE powder into a mortar and pulverize it into a fine powder.
-
Capillary Loading: Carefully tap the open end of a capillary tube into the powdered MMAE until a small amount of the sample is in the tube.
-
Packing: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to obtain an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, set the heating rate to 1-2°C per minute, starting from a temperature approximately 20°C below the approximate melting point observed.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). The melting point is reported as this range. Due to decomposition, a darkening of the sample may be observed.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of MMAE in a given solvent.
Materials:
-
MMAE powder
-
Selected solvent (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of MMAE powder to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8][9][10][11]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of MMAE of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of MMAE in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of MMAE in that solvent at the specified temperature.
-
logP Determination (HPLC Method)
Objective: To determine the octanol-water partition coefficient (logP) of MMAE, a measure of its lipophilicity.
Materials:
-
MMAE
-
1-Octanol (B28484) (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Water (HPLC grade)
-
Appropriate buffer (e.g., phosphate (B84403) buffer)
Procedure:
-
Preparation of Partitioning System: Mix equal volumes of 1-octanol and water and shake vigorously. Allow the two phases to separate completely.
-
Partitioning: Dissolve a known amount of MMAE in the aqueous phase. Mix this solution with an equal volume of the octanol (B41247) phase in a sealed vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow for the partitioning of MMAE between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification:
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of MMAE in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value:
-
P = [MMAE]octanol / [MMAE]aqueous
-
logP = log(P)
-
Tubulin Polymerization Inhibition Assay
Objective: To measure the inhibitory effect of MMAE on the polymerization of tubulin into microtubules.
Materials:
-
MMAE
-
Purified tubulin protein (e.g., bovine brain)
-
Guanosine triphosphate (GTP)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Prepare serial dilutions of MMAE in polymerization buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the MMAE dilutions. Include a positive control (e.g., nocodazole) and a negative control (vehicle, e.g., DMSO).
-
Initiation: Add cold tubulin solution and GTP to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The absorbance increases as tubulin polymerizes.
-
Analysis: Plot the rate of polymerization against the concentration of MMAE to determine the IC₅₀ value (the concentration at which MMAE inhibits tubulin polymerization by 50%).
Mechanism of Action and Signaling Pathway
MMAE exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. The following diagram illustrates the key steps in the signaling pathway leading to apoptosis.
Caption: Signaling pathway of MMAE from ADC binding to apoptosis induction.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the logP of MMAE using the HPLC method.
Caption: Generalized workflow for the determination of logP using the HPLC method.
Conclusion
The physicochemical properties of Monomethyl Auristatin E are integral to its function as a highly potent cytotoxic agent in the context of antibody-drug conjugates. This guide provides essential data and standardized protocols to aid researchers and drug development professionals in the accurate characterization and effective utilization of this important molecule. Adherence to strict safety protocols is imperative when handling MMAE due to its high potency. The provided diagrams offer a clear visualization of its mechanism of action and a typical experimental workflow, further supporting a comprehensive understanding of this critical therapeutic agent.
References
- 1. adcreview.com [adcreview.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.healthservice.hse.ie [www2.healthservice.hse.ie]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP1126277A3 - Determination of log P coefficients via A RP-HPLC column - Google Patents [patents.google.com]
- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Understanding the Val-Cit cleavable linker in targeted therapy
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. Its success lies in its remarkable stability in systemic circulation and its specific cleavage by lysosomal proteases, primarily cathepsin B, which is often overexpressed in the tumor microenvironment. This targeted release mechanism allows for the delivery of highly potent cytotoxic payloads directly to cancer cells, thereby enhancing the therapeutic window by maximizing efficacy and minimizing off-target toxicity. This technical guide provides an in-depth exploration of the Val-Cit linker, covering its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Mechanism of Action: A Precisely Timed Release
The therapeutic efficacy of an ADC equipped with a Val-Cit linker hinges on a multi-step intracellular process that ensures the cytotoxic payload is released only after the ADC has reached its target.
First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-antigen complex into an endosome.[1] The endosome then matures and fuses with a lysosome, an acidic organelle rich in hydrolytic enzymes.
Within the low-pH environment of the lysosome, cathepsin B, a cysteine protease, recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[1][2] This enzymatic cleavage is the critical step that initiates the release of the payload. Notably, while cathepsin B is the primary enzyme responsible, other lysosomal proteases such as cathepsins L, S, and F can also contribute to Val-Cit linker cleavage, providing a degree of redundancy that may circumvent potential resistance mechanisms.[1][3]
Often, the Val-Cit dipeptide is connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). Following the cleavage of the Val-Cit bond, the PABC spacer becomes unstable and spontaneously undergoes a 1,6-elimination reaction, releasing the active cytotoxic drug, carbon dioxide, and a remnant of the spacer.[1] This self-immolative cascade ensures a clean and efficient release of the unmodified, fully potent payload inside the target cell.
Quantitative Data on Val-Cit Linker Performance
The performance of a Val-Cit linker is critically defined by its stability in plasma and its susceptibility to enzymatic cleavage. The following tables summarize key quantitative data for Val-Cit and a commonly used, more stable variant, the glutamic acid-valine-citrulline (EVCit) linker.
Table 1: In Vitro Plasma Stability of ADCs with Val-Cit and EVCit Linkers
| Linker Type | Species | Plasma Half-life | Primary Off-Target Cleavage Enzyme |
| Val-Cit (VCit) | Human | Stable for 28 days | Neutrophil Elastase |
| Val-Cit (VCit) | Mouse | ~2 days[4] | Carboxylesterase 1c (Ces1c)[4] |
| Glu-Val-Cit (EVCit) | Human | Stable for 28 days | - |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days[4] | - |
Table 2: Enzymatic Cleavage of Val-Cit and EVCit Linkers by Cathepsin B
| Linker Type | Enzyme | Half-life of Cleavage |
| Val-Cit (VCit) | Human Cathepsin B | 4.6 hours |
| Glu-Val-Cit (EVCit) | Human Cathepsin B | 2.8 hours |
Note: Data derived from a study using an anti-HER2 mAb conjugated with MMAF.[5]
Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs
| ADC (Antibody-Linker-Payload) | Target Cell Line | IC50 (pM) |
| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | 14.3 |
| Trastuzumab-β-galactosidase cleavable linker-MMAE | SK-BR-3 (HER2+) | 8.8 |
| Kadcyla® (Trastuzumab-DM1, non-cleavable) | SK-BR-3 (HER2+) | 33.0 |
Note: Data from a comparative study highlighting the potency of a Val-Cit linked ADC.[6]
Experimental Protocols
Robust and reproducible in vitro assays are essential for the characterization and selection of ADCs with Val-Cit linkers. This section provides detailed methodologies for key experiments.
Fluorogenic Substrate Cleavage Assay
This assay measures the rate of enzymatic cleavage of a peptide linker by a specific protease, such as cathepsin B, using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin B
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration.
-
Activate the recombinant cathepsin B according to the manufacturer's instructions. This typically involves incubation in an activation buffer containing a reducing agent like DTT.
-
Prepare serial dilutions of the activated cathepsin B in assay buffer.
-
Add a fixed volume of the substrate working solution to each well of the 96-well plate.
-
Initiate the reaction by adding the serially diluted activated cathepsin B to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Monitor the increase in fluorescence over time at 37°C.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the enzyme concentration to determine the enzyme's specific activity.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Fit the data to the Michaelis-Menten equation.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the integrity of the linker in plasma from different species.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, and rat plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately stop the reaction and process the samples for analysis. This may involve protein precipitation or immunocapture of the ADC.
-
Analyze the samples by LC-MS/MS to determine the drug-to-antibody ratio (DAR) and to quantify the amount of free payload.
Data Analysis:
-
Plot the average DAR over time to assess the stability of the conjugated drug.
-
Calculate the half-life of the ADC in plasma.
-
Quantify the concentration of released payload at each time point to determine the rate of premature drug release.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the medium from the cells and add the serially diluted test articles. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic curve.
ADC Internalization Assay
This assay confirms that the ADC is taken up by the target cells.
Materials:
-
Target cells
-
ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled ADC at various concentrations.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence microplate reader. The fluorescence of pH-sensitive dyes increases in the acidic environment of the endosomes and lysosomes.
-
Alternatively, after incubation, harvest the cells and analyze them by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Data Analysis:
-
Plot the fluorescence intensity or percentage of positive cells against time and ADC concentration to determine the rate and extent of internalization.
Bystander Effect Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)
-
ADC
-
96-well plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Prepare a co-culture of Ag+ and fluorescently labeled Ag- cells at a defined ratio (e.g., 1:1).
-
Seed the co-culture mixture in a 96-well plate.
-
Treat the co-culture with the ADC at various concentrations for 72-96 hours.
-
Assess the viability of the Ag- cells by measuring the fluorescence of the reporter protein. A decrease in fluorescence indicates cell death.
-
Alternatively, use flow cytometry to distinguish and quantify the live and dead populations of both Ag+ and Ag- cells using a viability dye.
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[7]
Conclusion
The Val-Cit cleavable linker represents a highly successful and widely adopted strategy in the field of targeted cancer therapy. Its ability to remain stable in the systemic circulation while undergoing efficient enzymatic cleavage within the lysosomal compartment of tumor cells provides a robust mechanism for the targeted delivery of cytotoxic payloads. The continuous development of modified Val-Cit linkers, such as the EVCit variant, further enhances their therapeutic potential by addressing species-specific stability issues. The comprehensive suite of in vitro assays detailed in this guide provides the necessary tools for researchers and drug developers to rigorously evaluate and select the most promising ADC candidates for further preclinical and clinical development. A thorough understanding of the principles and methodologies outlined herein is crucial for advancing the next generation of highly effective and safer antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway of Val-Cit-PAB-Monomethyl Dolastatin 10: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Val-Cit-PAB-Monomethyl Dolastatin 10 (vc-PAB-MMAE), a critical component in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways.
Introduction
Val-Cit-PAB-Monomethyl Dolastatin 10 is a potent drug-linker construct used in oncology research and development. It comprises three key components:
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Valine-Citrulline (Val-Cit) dipeptide: A cathepsin B-cleavable linker that ensures the selective release of the cytotoxic payload within the tumor microenvironment.
-
p-Aminobenzyl alcohol (PAB): A self-immolative spacer that connects the dipeptide linker to the cytotoxic drug.
The synthesis of vc-PAB-MMAE is a multi-step process that requires careful control of reaction conditions and purification methods to achieve a high-purity product. This guide will detail the synthetic route, from the preparation of the individual components to their final conjugation.
Synthesis of Key Intermediates
The overall synthesis strategy involves the separate synthesis of the protected dipeptide-spacer unit (Fmoc-Val-Cit-PAB-OH) and the cytotoxic payload (MMAE), followed by their coupling and final deprotection.
Synthesis of Monomethyl Auristatin E (MMAE)
MMAE is a synthetic analog of the natural product dolastatin 10. Its total synthesis is a complex, multi-step process involving the sequential coupling of unique amino acid and peptide fragments. The core structure is a pentapeptide-like molecule. A general overview of the synthetic strategy involves the preparation of key intermediates which are then coupled to assemble the final molecule.
Synthesis of the Val-Cit-PAB Linker
An alternative and improved route for the synthesis of the cathepsin B cleavable Mc-Val-Cit-PABOH linker has been reported to proceed in six steps from L-Citrulline with an overall yield of 50%. This methodology avoids undesirable epimerization and results in an improved overall yield.
A key intermediate in the synthesis of the complete drug-linker is Fmoc-Val-Cit-PABOH. A detailed experimental procedure for the synthesis of this specific linker is available in the literature. One method involves the incorporation of the p-aminobenzyl alcohol moiety via HATU coupling followed by dipeptide formation.
Step-by-Step Synthesis of Val-Cit-PAB-MMAE
The final assembly of the vc-PAB-MMAE drug-linker involves the coupling of the protected Val-Cit-PAB linker with MMAE, followed by the removal of the protecting group.
Coupling of Fmoc-Val-Cit-PAB to MMAE
The synthesis of Fmoc-VC-PAB-MMAE is achieved by reacting an activated form of the linker, such as Fmoc-VC-PAB-PNP, with MMAE.
Experimental Protocol:
-
Dissolve the cleavable activated ester linker (Fmoc-VC-PAB-PNP) (1.1 equivalents), MMAE (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF and dry pyridine.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using high-performance liquid chromatography (HPLC).
-
Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilize the purified product to obtain Fmoc-VC-PAB-MMAE as a pale yellow solid.
| Reagent/Product | Molar Ratio | Notes | Yield |
| Fmoc-VC-PAB-PNP | 1.1 eq. | Activated linker | 78% |
| MMAE | 1.0 eq. | Cytotoxic payload | |
| HOBt | 1.0 eq. | Coupling additive | |
| Fmoc-VC-PAB-MMAE | - | Product |
Fmoc Deprotection to Yield NH2-Val-Cit-PAB-MMAE
The final step in the synthesis is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the valine residue.
Experimental Protocol:
-
To a round bottom flask containing Fmoc-VC-PAB-MMAE (1 equivalent), add a solution of 20% piperidine (B6355638) in DMF.
-
Stir the solution at room temperature for 20 minutes.
-
After the reaction is complete, purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the purified product to obtain NH2-Val-Cit-PAB-MMAE as a white solid.
| Reagent/Product | Molar Ratio/Concentration | Notes | Yield |
| Fmoc-VC-PAB-MMAE | 1 eq. | Protected drug-linker | 70.7% |
| Piperidine in DMF | 20% | Deprotection reagent | |
| NH2-Val-Cit-PAB-MMAE | - | Final Product |
Visualization of Synthesis and Mechanism of Action
Synthesis Pathway of Val-Cit-PAB-MMAE
Caption: Synthesis of vc-PAB-MMAE.
Mechanism of Action of a vc-PAB-MMAE Antibody-Drug Conjugate
Caption: ADC mechanism of action.
Biological Activity and Significance
The Val-Cit linker is designed to be stable in the systemic circulation but is susceptible to cleavage by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. Upon internalization of the ADC into the target cancer cell, the dipeptide linker is cleaved by cathepsin B within the lysosome. This cleavage initiates a self-immolation cascade of the PAB spacer, leading to the release of the potent MMAE payload directly inside the cancer cell. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by maximizing its efficacy against cancer cells while minimizing exposure and toxicity to healthy tissues.
A Deep Dive into Antibody-Drug Conjugate Linker Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The lynchpin of this sophisticated molecular architecture is the linker, a critical component that dictates the stability, efficacy, and safety profile of the entire ADC. This in-depth technical guide provides a comprehensive overview of the core principles of ADC linker chemistry, detailing the mechanisms, quantitative performance, and experimental protocols essential for the rational design and development of next-generation ADCs.
The Crucial Role of the Linker in ADC Design
The ideal ADC linker must maintain a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet it must efficiently release the payload upon internalization into the target cancer cell.[1] The chemical properties of the linker profoundly influence the ADC's therapeutic index, pharmacokinetics, and overall mechanism of action.[2]
Classification of ADC Linkers: A Tale of Two Strategies
ADC linkers are broadly classified into two main categories based on their payload release mechanism: cleavable and non-cleavable linkers.[3] The choice between these two strategies is a pivotal decision in ADC design, directly impacting the drug's behavior in vivo.[4]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable at physiological pH in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[5] This targeted release mechanism is a key advantage of cleavable linkers. There are three primary mechanisms for cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[6] The most widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[6]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4).[7] Hydrazone linkers are a classic example of this class, undergoing hydrolysis in the acidic intracellular compartments to release the payload.[7]
-
Glutathione-Sensitive (Redox-Sensitive) Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione.[5]
The mechanism of payload release for these cleavable linkers is depicted in the following diagram:
Caption: Mechanisms of payload release for different cleavable linkers.
Non-Cleavable Linkers: Release Through Antibody Degradation
Non-cleavable linkers, as their name suggests, do not contain a specific cleavage site.[4] Instead, they rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[4] This process liberates the payload, which remains covalently attached to the linker and the amino acid residue (e.g., cysteine or lysine) to which it was conjugated. A common example of a non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[4]
The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.[4]
Quantitative Comparison of Linker Performance
The choice of linker has a profound impact on the stability and efficacy of an ADC. The following tables summarize key quantitative data from various studies, providing a comparative overview of different linker technologies.
Table 1: In Vivo and Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | Species | Half-life | Key Findings |
| Cleavable | ||||
| pH-Sensitive | Hydrazone | Human | ~2 days[8] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[8] |
| pH-Sensitive | Carbonate | Human | 36 hours[8] | Unsatisfactory serum stability.[8] |
| pH-Sensitive | Silyl Ether | Human | >7 days[8][9] | Greatly improved stability compared to traditional acid-cleavable linkers.[8] |
| Protease-Sensitive | Valine-Citrulline (vc) | Human | >230 days[3] | Highly stable in human plasma, but can be less stable in mouse plasma.[3][10] |
| Protease-Sensitive | Valine-Alanine (va) | Human | Stable[3] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[3] |
| Glutathione-Sensitive | Disulfide | Variable | Variable[3] | Stability can be modulated by steric hindrance around the disulfide bond.[3] |
| Non-Cleavable | ||||
| Thioether | SMCC (in T-DM1) | Human | ~3-4 days (ADC half-life) | Generally exhibits high plasma stability. |
| Thioether | CX-linker | Rat | 9.9 days[8] | Comparable stability to SMCC-based ADCs.[8] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Target Cell Line | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | Val-Cit | MMAE | 1.8 |
| Trastuzumab-SMCC-DM1 (T-DM1) | SK-BR-3 (HER2+) | SMCC | DM1 | 3.2 |
| Brentuximab Vedotin (Adcetris®) | Karpas 299 (CD30+) | Val-Cit | MMAE | ~10 |
| Inotuzumab Ozogamicin (Besponsa®) | CD22+ B-cell lines | Hydrazone | Calicheamicin | <1 |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Key Signaling Pathways Targeted by ADCs
The efficacy of an ADC is contingent on the antibody's ability to recognize and bind to a specific tumor-associated antigen, leading to internalization and subsequent payload release. Two well-established targets for ADC therapy are HER2 and TROP2.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast, gastric, and other cancers.[11] HER2-targeted ADCs, such as trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (B607063) (T-DXd), have demonstrated significant clinical success.[11] The mechanism of action involves the ADC binding to HER2, leading to internalization and inhibition of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, ultimately resulting in cell cycle arrest and apoptosis.[12]
Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.
TROP2 Signaling Pathway
Trophoblast cell-surface antigen 2 (TROP2) is a transmembrane glycoprotein (B1211001) that is highly expressed in a wide range of solid tumors and is associated with poor prognosis.[13] TROP2 is involved in several signaling pathways that promote tumor growth, proliferation, and metastasis, including the MAPK/ERK pathway.[14] TROP2-directed ADCs, such as sacituzumab govitecan, deliver a potent topoisomerase I inhibitor to TROP2-expressing cancer cells.[15]
Caption: TROP2 signaling pathway and the mechanism of action of a TROP2-targeted ADC.
Detailed Methodologies for Key Experiments
The development and characterization of ADCs require a suite of specialized analytical and biological assays. The following sections provide detailed protocols for some of the most critical experiments in ADC linker chemistry research.
Synthesis of a Cleavable Linker-Drug Construct: MC-Val-Cit-PABC-MMAE
This protocol outlines the synthesis of the widely used maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E (MC-Val-Cit-PABC-MMAE) linker-drug.[8][16]
Materials:
-
Monomethyl auristatin E (MMAE)
-
Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-vc-PAB) linker precursor
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Cit-OH)
-
p-aminobenzyl alcohol (PAB-OH)
-
Reagents for Fmoc deprotection and cleavage from resin
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Solid-Phase Synthesis of Val-Cit-PAB:
-
Swell the Rink amide resin in DMF.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Couple Fmoc-Cit-OH to the resin using a suitable coupling agent.
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Val-OH to the deprotected citrulline.
-
Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.
-
Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA).
-
Purify the crude product by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.[15]
-
-
Coupling of MMAE to the Linker-Spacer:
-
Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.
-
Add coupling reagents (e.g., HOBt and pyridine) and stir the reaction mixture.
-
Monitor the reaction by LC-MS.
-
Purify the product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.[15]
-
-
Final Linker Assembly:
-
Remove the Fmoc group from Fmoc-Val-Cit-PAB-MMAE using piperidine in DMF.
-
Couple the maleimidocaproyl (MC) group to the deprotected N-terminus.
-
Purify the final product, MC-Val-Cit-PAB-MMAE, by HPLC.
-
Synthesis of a Non-Cleavable Linker: SMCC Activation and Conjugation
This protocol describes the two-step process for using the heterobifunctional crosslinker SMCC to conjugate a payload to an antibody.[17]
Materials:
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Amine-containing molecule (e.g., antibody)
-
Thiol-containing molecule (e.g., payload)
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Activation of the Amine-Containing Molecule (Antibody):
-
Dissolve the antibody in the conjugation buffer.
-
Prepare a fresh solution of SMCC in DMSO or DMF.
-
Add the SMCC solution to the antibody solution at a defined molar excess (e.g., 20-fold).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Remove excess, unreacted SMCC using a desalting column.[17]
-
-
Conjugation to the Thiol-Containing Molecule (Payload):
-
Add the thiol-containing payload to the SMCC-activated antibody.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The final ADC can be purified using size-exclusion chromatography or dialysis.[17]
-
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species in an ADC preparation.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The species with higher drug loads are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the in vitro cytotoxicity of ADCs.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Bystander Effect Assay
The bystander effect, where the released payload from a target cell kills neighboring antigen-negative cells, is a crucial aspect of ADC efficacy.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (e-g., fluorescently labeled for identification)
-
ADC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®) or imaging system
Procedure (Co-culture Method):
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio in a 96-well plate.[6]
-
Treatment: Treat the co-culture with various concentrations of the ADC for 72-96 hours.[6]
-
Viability Assessment:
-
Imaging-based: If using fluorescently labeled Ag- cells, image the plate and quantify the number of viable fluorescent cells.
-
Luminescence-based: Add a cell viability reagent and measure the luminescence, which correlates with the total number of viable cells. A significant decrease in the viability of the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
-
ADC Development Workflow
The development of an ADC is a complex, multi-step process that begins with target identification and culminates in a clinically validated therapeutic. The following diagram illustrates a typical preclinical development workflow for an ADC.
Caption: A typical preclinical development workflow for an antibody-drug conjugate.
Conclusion
The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their stability, mechanism of action, and therapeutic window. A deep understanding of linker chemistry, including the distinct properties of cleavable and non-cleavable linkers, is paramount for the development of safe and effective ADC therapies. The strategic selection of the linker, in conjunction with the antibody and payload, and rigorous experimental validation are essential for advancing the next generation of these promising targeted cancer treatments. This technical guide provides a foundational framework for researchers and drug developers to navigate the complexities of ADC linker chemistry and contribute to the continued innovation in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 3. mycenax.com [mycenax.com]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abbviecontractmfg.com [abbviecontractmfg.com]
- 9. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. benchchem.com [benchchem.com]
- 13. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 14. Cell signaling pathways step-by-step [mindthegraph.com]
- 15. graphviz2dtrace/README.md at master · cmrosenberg/graphviz2dtrace · GitHub [github.com]
- 16. escopharma.com [escopharma.com]
- 17. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Novel Dolastatin 10 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of early-stage research into novel analogs of dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its synthetic derivatives, known as auristatins, are powerful microtubule inhibitors that induce cell cycle arrest and apoptosis in cancer cells at sub-nanomolar concentrations.[1] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and research workflows.
Quantitative Data Summary: In Vitro Cytotoxicity
The development of novel dolastatin 10 analogs is driven by the need to enhance their therapeutic window, improve their suitability for antibody-drug conjugates (ADCs), and overcome potential resistance mechanisms.[2] Modifications have been explored at various positions of the pentapeptide structure, including the N-terminus (P1), the C-terminus (P5), and the internal amino acid residues (P2, P3, P4). The following tables summarize the in vitro cytotoxicity of selected novel analogs against various cancer cell lines.
Table 1: Cytotoxicity of C-Terminus Modified Dolastatin 10 Analogs
| Analog | Modification | Cell Line | IC50 / GI50 (nM) | Reference |
| Dolastatin 10 | Thiazole at C-terminus | L1210 Leukemia | 0.03 | [3] |
| NCI-H69 Small Cell Lung Cancer | 0.059 | [3] | ||
| DU-145 Prostate Cancer | 0.5 | [3] | ||
| Auristatin TP (24) | Phosphate substitution at Doe unit | Mouse and Human Cancer Cell Lines | Remarkable Growth Inhibition | [3] |
| Auristatin 2-AQ (25) | Aminoquinoline substitution at Doe unit | Mouse and Human Cancer Cell Lines | Remarkable Growth Inhibition | [3] |
| Auristatin 6-AQ (26) | Aminoquinoline substitution at Doe unit | Mouse and Human Cancer Cell Lines | Remarkable Growth Inhibition | [3] |
| DA-1 | Methyleneamine at position 4 of 1,3-thiazole ring | PC-3 Prostate Cancer | 0.2 ± 0.1 |
Table 2: Cytotoxicity of N-Terminus and Internal Residue Modified Dolastatin 10 Analogs
| Analog | Modification | Cell Line | IC50 / GI50 (nM) | Reference |
| Analog 41 | Azide at Val (P2) and Dap (P4) units, Phenylalanine at P5 | Not Specified | 0.057 | [3] |
| P2/P4 Azide Analog | Azide modifications on both P2 and P4 | Not Specified | 0.057 (Enhanced vs. MMAE) | [4] |
| N-terminal modified analogs | α,α-disubstituted amino acids at N-terminus | Tumor Cell Lines | Excellent Potency | [5] |
Core Signaling Pathway of Dolastatin 10 and its Analogs
The primary mechanism of action for dolastatin 10 and its analogs is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, which in turn triggers the intrinsic apoptotic pathway. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of Monomethyl Auristatin E (MMAE) to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver highly potent cytotoxic agents, such as monomethyl auristatin E (MMAE), directly to cancer cells. This targeted delivery is achieved by linking the cytotoxic payload to a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen. The result is an enhanced therapeutic window, maximizing efficacy while minimizing systemic toxicity.[1][2][3][4]
MMAE, a synthetic analog of the natural product dolastatin 10, is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5][6] Its high cytotoxicity makes it an ideal payload for ADCs.[1][2] This document provides detailed protocols for the conjugation of MMAE to monoclonal antibodies, methods for the characterization of the resulting ADC, and data on its biological activity.
Two primary strategies for conjugating MMAE to a mAb are through the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues.[7][8][9] Cysteine-based conjugation, often preceded by the reduction of interchain disulfide bonds, allows for a more controlled drug-to-antibody ratio (DAR).[7][10]
Data Presentation
Table 1: Summary of Quantitative Data for MMAE-ADCs
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, LC-MS/MS | [11][12][13] |
| Conjugation Efficiency | >95% | SEC-HPLC | [14][15] |
| Purity (monomer content) | >98% | SEC-HPLC | [10] |
| Endotoxin Level | ≤0.5 EU/mg | LAL method | [5] |
| In Vitro Cytotoxicity (IC50 of MMAE) | 0.23 - 1.16 nM | MTT Assay | [16] |
| In Vitro Cytotoxicity (IC50 of MMAE-ADC) | Sub-nanomolar to low nanomolar | MTT Assay | [6][16][17] |
Experimental Protocols
Protocol 1: Cysteine-Based MMAE Conjugation
This protocol describes the generation of free thiol groups by reducing the interchain disulfide bonds of a mAb, followed by conjugation to a maleimide-activated MMAE linker, such as MC-vc-PAB-MMAE.[7][10][14][16]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: PBS-based saline containing EDTA, pH 7.0-7.5[12][16]
-
Maleimide-activated MMAE (e.g., MC-vc-PAB-MMAE)
-
Quenching reagent: N-acetylcysteine
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the mAb solution at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Perform a buffer exchange using a desalting column to ensure the antibody is in the correct buffer.
-
-
Reduction of Disulfide Bonds:
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer. The reduced antibody should be used immediately in the next step.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups.[18]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted MMAE and other small molecules using a desalting column or other size-exclusion chromatography methods.
-
Protocol 2: Lysine-Based MMAE Conjugation
This protocol describes the conjugation of MMAE to the primary amine groups of lysine residues on a mAb using an N-hydroxysuccinimide (NHS) ester-activated MMAE linker, such as SC-VC-PAB-MMAE.[8][9][19][20]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reaction Buffer: PBS-based saline, pH 8.5. The pH is critical for controlling the DAR and should be kept below 9.0.[19]
-
NHS ester-activated MMAE (e.g., SC-VC-PAB-MMAE)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the mAb solution at a concentration of 1 mg/mL in PBS.
-
Perform a buffer exchange into the Reaction Buffer (pH 8.5) using a desalting column.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the NHS ester-activated MMAE solution to the antibody solution.
-
Incubate at room temperature for 2 hours with gentle stirring.[19]
-
-
Purification of the ADC:
-
Stop the reaction and purify the ADC from unreacted MMAE using a desalting column equilibrated with a storage buffer (e.g., PBS).
-
Protocol 3: Characterization of the MMAE-ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
The average number of MMAE molecules conjugated to each antibody is a critical quality attribute.[21]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a common method to determine the DAR distribution. The hydrophobicity of the ADC increases with the number of conjugated MMAE molecules, allowing for the separation of species with different DARs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the different ADC species, allowing for precise DAR determination.[21]
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC-HPLC): SEC-HPLC is used to determine the percentage of monomeric ADC and to detect the presence of aggregates, which can affect efficacy and safety.[10]
3. In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the cytotoxic effect of the MMAE-ADC on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the MMAE-ADC and add them to the cells.
-
Incubation: Incubate the plate at 37°C for 48–144 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.
-
Measurement: Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) can then be calculated.
Mandatory Visualizations
Caption: Workflow for cysteine-based MMAE-ADC conjugation.
Caption: MMAE signaling pathway upon ADC internalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. explorationpub.com [explorationpub.com]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 17. Item - Total Antibody Quantification for MMAE-Conjugated AntibodyâDrug Conjugates: Impact of Assay Format and Reagents - American Chemical Society - Figshare [acs.figshare.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 21. youtube.com [youtube.com]
Determining the Drug-to-Antibody Ratio for Val-Cit-PAB-MMAE Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin E (Val-Cit-PAB-MMAE) system is a widely utilized linker-payload combination in ADC development. The linker is designed to be stable in circulation and cleaved by enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment, to release the potent microtubule inhibitor, MMAE.[1][2]
A critical quality attribute (CQA) of any ADC is its drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. An insufficient DAR may lead to reduced potency, while an excessively high DAR can result in poor pharmacokinetics and increased off-target toxicity. Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the ADC development and manufacturing process.
These application notes provide detailed protocols for three common and orthogonal analytical techniques used to determine the DAR of Val-Cit-PAB-MMAE ADCs:
-
Hydrophobic Interaction Chromatography (HIC)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mass Spectrometry (MS)
Mechanism of Action: Intracellular Cleavage of Val-Cit-PAB-MMAE
The Val-Cit-PAB linker is designed for selective cleavage within the target cancer cell. Upon binding to its target antigen on the cell surface, the ADC is internalized, typically via endocytosis, and trafficked to the lysosome. Within the acidic environment of the lysosome, Cathepsin B, a lysosomal protease, recognizes and cleaves the amide bond between the Valine and Citrulline residues of the linker.[3] This initial cleavage triggers a self-immolative cascade of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm. Once released, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
Figure 1: Intracellular cleavage of Val-Cit-PAB-MMAE linker.
Experimental Workflow for DAR Determination
The determination of the DAR for a Val-Cit-PAB-MMAE ADC typically involves a multi-step workflow that includes sample preparation followed by analysis using one or more of the analytical techniques detailed in this document. The choice of method or combination of methods depends on the stage of development and the specific information required.
Figure 2: General experimental workflow for DAR determination.
Hydrophobic Interaction Chromatography (HIC)
Application Note:
HIC is a powerful technique for characterizing the DAR and drug-load distribution of ADCs under native, non-denaturing conditions.[5] The principle of HIC is based on the separation of molecules according to their hydrophobicity. The conjugation of the hydrophobic MMAE payload to the antibody increases its overall hydrophobicity. Consequently, ADC species with a higher number of conjugated drug-linker molecules are more hydrophobic and bind more strongly to the HIC column.[6]
In a typical HIC separation, the ADC sample is loaded onto the column in a high-salt mobile phase, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the different ADC species. The unconjugated antibody, being the least hydrophobic, elutes first, followed by species with increasing DAR (e.g., DAR2, DAR4, DAR6, DAR8).[6] The weighted average DAR is calculated from the relative peak areas of the different species.
Protocol:
Materials:
-
Val-Cit-PAB-MMAE ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[7]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% (v/v) Isopropanol[7]
-
HIC Column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm)[7]
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.[8]
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Injection: Inject an appropriate volume of the prepared sample (e.g., 10-50 µL).
-
Chromatographic Separation:
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody and each of the drug-loaded species.
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i corresponds to each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Data Presentation:
| Peak | Retention Time (min) | Relative Peak Area (%) | Drug Load (DAR) |
| Unconjugated mAb | 5.2 | 5.8 | 0 |
| DAR 2 | 8.9 | 20.1 | 2 |
| DAR 4 | 12.5 | 45.3 | 4 |
| DAR 6 | 15.8 | 23.5 | 6 |
| DAR 8 | 18.2 | 5.3 | 8 |
| Weighted Average DAR | 4.0 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note:
RP-HPLC is an orthogonal method for determining the DAR of cysteine-linked ADCs. This technique typically requires the reduction of the ADC to separate the light and heavy chains.[9] The separation is based on the hydrophobicity of the individual chains. The addition of the hydrophobic Val-Cit-PAB-MMAE linker-payload increases the retention time of the conjugated chains on the reversed-phase column. By quantifying the relative amounts of the unconjugated and conjugated light and heavy chains, the average DAR can be calculated.[9] This method is often coupled with mass spectrometry for peak identification.[10]
Protocol:
Materials:
-
Val-Cit-PAB-MMAE ADC sample
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[11]
-
Denaturant: Guanidine-HCl (optional, for complete reduction)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[12]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[12]
-
RP-HPLC Column (e.g., Agilent ZORBAX RRHD SB300-C8, 2.1 x 100 mm, 1.8 µm)[13]
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation (Reduction):
-
System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Injection: Inject an appropriate volume of the reduced sample (e.g., 5-20 µL).
-
Chromatographic Separation:
-
Data Analysis:
-
Identify and integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-D1, HC-D2, HC-D3).
-
Calculate the weighted average DAR using the following formula: DAR = [ (Σ (Area % LC_D * n_LC)) + (Σ (Area % HC_D * n_HC)) ] where n is the number of drugs on the respective chain.
-
Data Presentation:
| Peak Identity | Retention Time (min) | Relative Peak Area (%) |
| Light Chain (LC) | 10.1 | 5.5 |
| Light Chain + 1 Drug (LC-D1) | 12.3 | 44.5 |
| Heavy Chain (HC) | 15.6 | 2.1 |
| Heavy Chain + 1 Drug (HC-D1) | 17.8 | 15.2 |
| Heavy Chain + 2 Drugs (HC-D2) | 19.5 | 25.1 |
| Heavy Chain + 3 Drugs (HC-D3) | 21.2 | 7.6 |
| Calculated Average DAR | 4.0 |
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is a highly accurate method for determining the DAR and drug-load distribution of ADCs.[8] It can be performed on the intact ADC or on the reduced light and heavy chains. For intact mass analysis, the ADC is introduced into the mass spectrometer under non-denaturing conditions, and the resulting mass spectrum shows a distribution of species with different numbers of conjugated drugs. Deconvolution of this spectrum provides the masses of the different drug-loaded species, from which the DAR can be calculated.[14] LC-MS combines the separation power of chromatography with the mass accuracy of MS, allowing for the characterization of individual species in a complex mixture.[15]
Protocol (Intact Mass Analysis):
Materials:
-
Val-Cit-PAB-MMAE ADC sample
-
Mobile Phase A: 0.1% Formic Acid in Water[14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[14]
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-1 mg/mL in Mobile Phase A. Desalting may be required depending on the buffer composition.
-
LC-MS Analysis:
-
Data Analysis:
-
Deconvolute the mass spectrum of the intact ADC to obtain the masses of the different drug-loaded species.
-
Calculate the relative abundance of each species.
-
Calculate the weighted average DAR based on the relative abundances.
-
Data Presentation:
| Species | Observed Mass (Da) | Relative Abundance (%) | Drug Load (DAR) |
| Unconjugated mAb | 148,520.5 | 5.9 | 0 |
| mAb + 2 Drugs | 151,158.2 | 20.0 | 2 |
| mAb + 4 Drugs | 153,795.9 | 45.1 | 4 |
| mAb + 6 Drugs | 156,433.6 | 23.6 | 6 |
| mAb + 8 Drugs | 159,071.3 | 5.4 | 8 |
| Weighted Average DAR | 4.0 |
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. HIC, RP-HPLC, and Mass Spectrometry are powerful and complementary techniques that provide detailed insights into the DAR and drug-load distribution of Val-Cit-PAB-MMAE ADCs. The choice of methodology will depend on the specific requirements of the analysis, with HIC being ideal for native analysis, RP-HPLC providing an orthogonal approach on reduced subunits, and MS offering the highest mass accuracy for detailed characterization. The protocols provided in these application notes serve as a starting point for the development of robust and reliable methods for the quality control and characterization of ADCs.
References
- 1. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. molnar-institute.com [molnar-institute.com]
- 13. agilent.com [agilent.com]
- 14. sciex.com [sciex.com]
- 15. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of MMAE-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Its high toxicity necessitates its targeted delivery to cancer cells via monoclonal antibodies, which recognize specific tumor-associated antigens.[3][4][5] Preclinical evaluation of MMAE-based ADCs in appropriate animal models is a critical step in the drug development process to assess their efficacy, safety, and pharmacokinetic profiles before advancing to clinical trials.[6][7][8]
These application notes provide an overview of the common preclinical animal models and detailed protocols for testing MMAE-based ADCs.
Mechanism of Action of MMAE-Based ADCs
MMAE-based ADCs exert their cytotoxic effects through a multi-step process. Upon administration, the ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells.[2][5] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[9][10] Inside the cell, the complex is trafficked to lysosomes, where the linker connecting the antibody and MMAE is cleaved by lysosomal proteases like cathepsin B.[1][10][11] This releases the free MMAE into the cytoplasm. MMAE is a potent inhibitor of tubulin polymerization, which disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][10][12] Some MMAE-based ADCs can also induce a "bystander effect," where the released, membrane-permeable MMAE can diffuse into neighboring antigen-negative tumor cells and kill them.[9][10]
Preclinical Animal Models
The selection of an appropriate animal model is crucial for the preclinical evaluation of MMAE-based ADCs. The most commonly used models are rodent models, particularly mice, due to their well-characterized genetics, ease of handling, and cost-effectiveness.[6][7]
1. Xenograft Models: These models involve the transplantation of human tumor cells into immunodeficient mice, such as athymic nude or NOD-scid IL2Rgamma-null (NSG) mice.[6][13]
- Cell-Derived Xenografts (CDX): Established human cancer cell lines are implanted subcutaneously or orthotopically.[4][7] These models are useful for initial efficacy screening and mechanism of action studies.
- Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[8] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[8]
2. Syngeneic Models: These models use immunocompetent mice and implant mouse tumor cells. They are essential for studying the immunomodulatory effects of ADCs and for evaluating combination therapies with immunotherapies.[14]
3. Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a human immune system.[4][15] These models are valuable for assessing the efficacy and toxicity of ADCs in the context of a human immune system.[4]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes a typical efficacy study to evaluate the anti-tumor activity of an MMAE-based ADC.
1. Cell Line and Animal Selection:
- Select a human cancer cell line with known expression of the target antigen (e.g., BT-474 for HER2-positive breast cancer, NCI-N87 for HER2-positive gastric cancer).[4][9]
- Use female athymic nude mice, 6-8 weeks old.[6]
2. Tumor Implantation:
- Culture the selected cancer cells to ~80% confluency.
- Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^7 cells/mL.[6]
- Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[6]
3. Tumor Monitoring and Grouping:
- Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).[6][9]
4. Treatment Administration:
- Prepare the MMAE-based ADC, a relevant isotype control ADC, and a vehicle control solution.
- Administer the treatments intravenously (i.v.) via the tail vein. Dosing schedules can vary (e.g., single dose, or once weekly for 3-4 weeks).[9]
- Monitor the body weight of the mice twice a week as an indicator of toxicity.[6]
5. Efficacy Evaluation:
- Continue to measure tumor volume and body weight throughout the study.
- The primary endpoint is typically tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
- The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specific time point.[6]
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cell_culture -> implantation;
implantation -> monitoring;
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data_collection -> endpoint;
endpoint -> end;
}
Protocol 2: Toxicology Assessment in Rodents
This protocol outlines a study to determine the maximum tolerated dose (MTD) and identify potential toxicities of an MMAE-based ADC.
1. Animal Selection:
- Use healthy, young adult rats (e.g., Sprague-Dawley) or mice. Non-human primates are also used for GLP toxicology studies.[16][17]
2. Dose Escalation:
- Administer single or multiple doses of the ADC at escalating dose levels to different groups of animals.
- Include a vehicle control group.
3. Monitoring and Data Collection:
- Clinical Observations: Daily cage-side observations for any signs of morbidity, distress, or changes in behavior.[7]
- Body Weight: Measure body weight at least twice weekly.[6]
- Hematology and Clinical Chemistry: Collect blood samples at various time points for complete blood counts (CBC) and analysis of serum chemistry panels to assess organ function (e.g., liver, kidney).[9]
- Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs and tissues for histopathological examination to identify any treatment-related microscopic changes.
4. MTD Determination:
- The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant morbidity, or mortality).
Protocol 3: Pharmacokinetic (PK) Analysis in Mice
This protocol is designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of an MMAE-based ADC.
1. Animal Model:
- Use tumor-bearing or non-tumor-bearing mice.
2. ADC Administration and Sample Collection:
- Administer a single intravenous dose of the ADC.
- Collect blood samples at multiple time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) via retro-orbital or tail vein bleeding.[18][19]
- At each time point, a subset of animals is euthanized, and major tissues (liver, kidney, spleen, lung, heart, and tumor) are collected.[18]
3. Bioanalysis:
- Process blood samples to obtain plasma.
- Homogenize tissue samples.
- Quantify the concentrations of total antibody, conjugated ADC, and unconjugated MMAE in plasma and tissue homogenates using validated analytical methods such as ELISA and LC-MS/MS.[18][19]
4. PK Parameter Calculation:
- Use the concentration-time data to calculate key PK parameters, including:
- Maximum concentration (Cmax)
- Area under the concentration-time curve (AUC)
- Clearance (CL)
- Volume of distribution (Vd)
- Half-life (t½)
Data Presentation
Table 1: In Vivo Efficacy of Selected MMAE-Based ADCs in Xenograft Models
| ADC Name (Target) | Cancer Model (Cell Line) | Animal Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Disitamab Vedotin (HER2) | Gastric Cancer (NCI-N87) | BALB/c nude mice | 5 mg/kg, i.v., q7d x 4 | 93% | [9] |
| Oba01 (DR5) | Pancreatic Cancer (Mia PaCa-2) | N/A | 10 mg/kg | Significant delay in tumor progression | [10] |
| 9MW2821 (Nectin-4) | Various Solid Tumors (PDX) | N/A | 3 mg/kg (repeat-dose) | Complete response | [19] |
| Anti-HER2 ADC | Breast Cancer (BT-474) | B-NDG Mice | N/A | Significant response | [4] |
| 2A5-MMAE (Kras G12V/HLA-A*0201) | N/A | Xenograft model | 20 mg/kg | Significant tumor growth inhibition | [20] |
Table 2: Preclinical Toxicology of MMAE-Based ADCs
| ADC Component | Animal Model | Key Toxicities Observed | Reference |
| MMAE | Rats, Monkeys | Hematopoietic stem cell depletion, hepatotoxicity, reproductive toxicity | [16] |
| Vedotin ADCs | Rats, Monkeys | Hematologic, lymphoid, and reproductive toxicity (generally antigen-independent) | [16] |
| MMAE-based ADCs | General | Neutropenia, peripheral neuropathy | [21][22] |
| Enfortumab vedotin | Nonclinical models | Skin and eye toxicity (likely target-mediated) | [22] |
Table 3: Pharmacokinetic Parameters of MMAE and MMAE-Based ADCs in Preclinical Models
| Analyte | Animal Model | Cmax | AUC | Key Findings | Reference |
| MMAE | Tumor-bearing mice | Rapidly eliminated from plasma | 8-fold higher exposure in tumor than plasma | Prolonged and extensive distribution in tissues, blood cells, and tumor. | [18][23] |
| Disitamab vedotin | Rats | Dose-dependent | Dose-dependent | PK profiles for total antibody, conjugated antibody, and free MMAE were characterized. | [24] |
| MMAE-ADC | Mice | N/A | N/A | Unconjugated MMAE levels were 5-fold higher in mouse blood compared to plasma. | [17] |
| 9MW2821 | Mice | N/A | N/A | Concentrations of total antibody, intact ADC, and free MMAE were measured in serum and tumor. | [19] |
Logical Relationships in ADC Design
The successful design of an MMAE-based ADC relies on the interplay of its three key components: the antibody, the linker, and the payload.
Conclusion
The preclinical evaluation of MMAE-based ADCs using a combination of in vivo models is essential for understanding their therapeutic potential and safety profile. The protocols and data presented here provide a framework for designing and conducting robust preclinical studies. Careful selection of animal models, detailed experimental design, and comprehensive data analysis are critical for the successful translation of promising ADC candidates from the laboratory to the clinic.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. researchgate.net [researchgate.net]
- 4. biocytogen.com [biocytogen.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Val-Cit-PAB-MMAE: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of the widely used linker-payload combination, Valine-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E (Val-Cit-PAB-MMAE), intended for research and development of antibody-drug conjugates (ADCs). This document is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual workflows to facilitate the successful synthesis of this critical ADC component.
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells. The linker system connecting the antibody to the payload is a crucial determinant of the ADC's efficacy and safety profile. The Val-Cit-PAB-MMAE system incorporates a cathepsin B-cleavable Val-Cit dipeptide linker, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and the potent antimitotic agent, Monomethyl Auristatin E (MMAE).[1][2][] This design ensures stability in systemic circulation and selective release of the cytotoxic payload within the tumor microenvironment.[1][2]
This protocol outlines a reliable and reproducible synthetic route to obtain high-purity Val-Cit-PAB-MMAE for research purposes.
Synthesis Workflow
The overall synthetic scheme involves the sequential assembly of the dipeptide, attachment of the self-immolative spacer, and final conjugation to the MMAE payload. The key stages are depicted in the workflow diagram below.
Caption: High-level workflow for the synthesis of Val-Cit-PAB-MMAE.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of Val-Cit-PAB-MMAE.
Step 1: Synthesis of Fmoc-Cit-PAB-OH
-
Fmoc Protection of L-Citrulline: L-Citrulline is reacted with Fmoc-Cl or Fmoc-OSu to yield Fmoc-L-Citrulline. This reaction typically proceeds in quantitative yield.[1]
-
Coupling with p-Aminobenzyl Alcohol: The protected Fmoc-L-Citrulline is then coupled with p-aminobenzyl alcohol. A common coupling agent used for this step is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] The reaction is typically carried out in a solvent like DMF (N,N-Dimethylformamide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).[1]
Step 2: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Fmoc Deprotection: The Fmoc protecting group on Fmoc-Cit-PAB-OH is removed using a solution of piperidine in DMF.[4]
-
Valine Coupling: The resulting free amine is then coupled with Fmoc-protected valine (Fmoc-Val-OH) using standard peptide coupling reagents like HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of DIPEA.[4]
Step 3: Synthesis of Val-Cit-PAB-MMAE
-
Fmoc Deprotection: The Fmoc group is removed from Fmoc-Val-Cit-PAB-OH using piperidine in DMF to yield H₂N-Val-Cit-PAB-OH.[4]
-
MMAE Conjugation: The deprotected linker is then conjugated to Monomethyl Auristatin E (MMAE). This is a critical step where the linker is activated, often with a reagent like p-nitrophenyl chloroformate to form an active ester, which then reacts with the N-terminus of MMAE.[5] Alternatively, direct coupling can be achieved using coupling agents like HOBt and pyridine.[4] The reaction progress should be monitored by HPLC.[4]
-
Purification: The final product, Val-Cit-PAB-MMAE, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][4] A non-chromatographic aqueous work-up procedure has also been reported as a simpler alternative for isolation.[2]
Quantitative Data Summary
The following table summarizes typical yields and purity for the key steps in the synthesis of Val-Cit-PAB-MMAE, compiled from various literature sources.
| Step | Product | Typical Yield | Purification Method | Purity | Reference |
| Fmoc Protection of L-Citrulline | Fmoc-L-Citrulline | Quantitative | - | - | [1] |
| Coupling with p-Aminobenzyl Alcohol | Fmoc-Cit-PAB-OH | 60-80% | Chromatography | >95% | [1] |
| Valine Coupling | Fmoc-Val-Cit-PAB-OH | 85-95% | Chromatography | >95% | [1] |
| MMAE Conjugation and Purification | Val-Cit-PAB-MMAE | 57-70% | RP-HPLC | >98% | [2][5] |
| Overall Yield | Val-Cit-PAB-MMAE | ~30-50% | - | >98% | [1] |
Mechanism of Action: Payload Release
The efficacy of an ADC containing the Val-Cit-PAB-MMAE linker relies on the specific cleavage of the linker within the target cancer cell. The following diagram illustrates the intracellular release mechanism of MMAE.
Caption: Mechanism of MMAE release from a Val-Cit-PAB linker.
Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, lead to the cleavage of the amide bond between the valine and citrulline residues.[6] This cleavage event triggers a spontaneous 1,6-elimination reaction of the p-aminobenzyl carbamate spacer, which rapidly releases the unmodified and highly potent MMAE payload into the cytoplasm.[1][6] The released MMAE can then bind to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[7][]
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of Val-Cit-PAB-MMAE, a key component in the development of next-generation antibody-drug conjugates. By following the outlined procedures and utilizing the provided data and diagrams, researchers can confidently produce this linker-payload for their ADC research programs. The presented methods, based on established literature, offer a high-yielding and reproducible pathway to this essential molecule.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. benchchem.com [benchchem.com]
- 5. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application of Val-Cit-PAB-MMAE in Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antibody-drug conjugate (ADC) linker, Val-Cit-PAB-MMAE, represents a cornerstone in the targeted therapy of breast cancer. This system comprises a cleavable linker, valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB), and the potent anti-mitotic agent, monomethyl auristatin E (MMAE). The linker is designed to be stable in circulation, minimizing off-target toxicity. Upon internalization into target breast cancer cells, the Val-Cit dipeptide is cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This cleavage initiates a self-emmolative cascade through the PAB spacer, leading to the release of the highly cytotoxic MMAE payload. MMAE then disrupts the microtubule network, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis. This targeted delivery mechanism makes Val-Cit-PAB-MMAE a critical component in the development of next-generation ADCs for breast cancer therapy.
Mechanism of Action
An ADC utilizing the Val-Cit-PAB-MMAE linker-drug combination employs a multi-step process for targeted cytotoxicity:
-
Binding and Internalization: The monoclonal antibody (mAb) component of the ADC specifically binds to a target antigen overexpressed on the surface of a breast cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.
-
Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome.
-
Proteolytic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the Val-Cit linker.
-
Payload Release: Cleavage of the linker initiates the release of the active MMAE payload into the cytoplasm.
-
Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).
Preclinical Data in Breast Cancer Models
The efficacy of Val-Cit-PAB-MMAE-based ADCs has been demonstrated in various preclinical breast cancer models. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | Breast Cancer Subtype | Target Antigen | ADC Construct | IC50 (nM) | Citation(s) |
| SK-BR-3 | HER2-positive | HER2 | Trastuzumab-vc-MMAE | ~3.0 | [1] |
| BT-474 | HER2-positive | HER2 | Trastuzumab-vc-MMAE | ~0.5 | [1] |
| NCI-N87 | HER2-positive (Gastric) | HER2 | Trastuzumab-vc-MMAE | ~3.0 | [1] |
| MDA-MB-468 | Triple-Negative | EGFR/EpCAM | scFv-425-SNAP-MMAE | 114.7 | [2] |
| MDA-MB-231 | Triple-Negative | EGFR | scFv-425-SNAP-MMAE | 740.4 | [2] |
| MCF-7 | ER-positive, HER2-low | EpCAM | scFv-EpCAM-SNAP-MMAE | 981.7 | [2] |
Note: IC50 values can vary based on experimental conditions, such as drug-to-antibody ratio (DAR), incubation time, and assay method.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the effects of Val-Cit-PAB-MMAE based ADCs on breast cancer cell lines.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of an ADC on breast cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Breast cancer cell lines (e.g., SK-BR-3, BT-474, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated mAb, and free MMAE
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated mAb, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry to quantify apoptosis.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
ADC and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the ADC at various concentrations (e.g., IC50 concentration) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
ADC and vehicle control
-
Cold 70% ethanol (B145695)
-
PI/RNase A staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the ADC at various concentrations for 24 hours.
-
-
Harvesting and Fixation:
-
Collect both adherent and floating cells.
-
Wash the cell pellet with cold PBS, then resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
-
Visualizations
Caption: Mechanism of action of a Val-Cit-PAB-MMAE based ADC.
Caption: Downstream signaling pathway of MMAE-induced apoptosis.
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols for Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Internalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1] The therapeutic efficacy of an ADC is critically dependent on its ability to be internalized by target cancer cells upon binding to a specific cell surface antigen.[2][3] This internalization process, typically through receptor-mediated endocytosis, allows for the trafficking of the ADC to intracellular compartments, primarily lysosomes, where the cytotoxic payload is released to induce cell death.[1][4] Therefore, the quantitative analysis of ADC internalization is a crucial step in the discovery and development of novel ADCs.[2][3]
Flow cytometry is a powerful, high-throughput technique that enables the rapid and quantitative assessment of ADC internalization at a single-cell level.[5][6] This application note provides detailed protocols for two common flow cytometry-based methods for analyzing ADC internalization: the pH-sensitive dye method and the fluorescence-quench method.
Principle of the Assays
pH-Sensitive Dye Method
This method utilizes fluorescent dyes that exhibit a significant increase in fluorescence intensity in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) compared to the neutral pH of the extracellular environment (pH 7.4).[7][8] When an ADC is labeled with a pH-sensitive dye, the fluorescence signal is low when the ADC is bound to the cell surface. Upon internalization into acidic intracellular compartments, the dye fluoresces brightly, providing a direct measure of internalized ADC.[9][10]
Fluorescence-Quench Method
This method involves labeling the ADC with a standard fluorophore. To distinguish between surface-bound and internalized ADC, a quenching agent, such as an anti-fluorophore antibody or a membrane-impermeant dye like trypan blue, is added to the cells.[6][11] The quenching agent extinguishes the fluorescence of the ADCs remaining on the cell surface, allowing for the specific detection of the fluorescent signal from the internalized, protected ADC population.[11][12]
Signaling Pathway and Experimental Workflow
ADC Internalization and Payload Release Pathway
Caption: ADC internalization and mechanism of action.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for ADC internalization assay.
Experimental Protocols
Protocol 1: pH-Sensitive Dye Method
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Complete cell culture medium
-
ADC of interest
-
pH-sensitive dye labeling kit (e.g., pHrodo™ Red or Green)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
ADC Labeling: Label the ADC with the pH-sensitive dye according to the manufacturer's instructions.
-
Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash cells twice with cold PBS and resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Incubation:
-
Add the labeled ADC to the cell suspension at a predetermined optimal concentration.
-
Include an isotype control antibody labeled with the same dye as a negative control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for various time points (e.g., 0, 1, 4, 24 hours) to assess the kinetics of internalization. A 4°C incubation control should be included to measure surface binding with minimal internalization.
-
-
Stopping Internalization and Sample Preparation:
-
To stop the internalization process, place the samples on ice.
-
Wash the cells twice with cold FACS buffer to remove unbound ADC.
-
Resuspend the cells in 300-500 µL of cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the pH-sensitive dye.
-
Collect at least 10,000 events per sample.
-
Protocol 2: Fluorescence-Quench Method
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC of interest labeled with a standard fluorophore (e.g., Alexa Fluor 488)
-
Quenching agent (e.g., anti-Alexa Fluor 488 antibody or 0.4% trypan blue)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Incubation:
-
Add the fluorescently labeled ADC to the cell suspension.
-
Include an unlabeled ADC as a negative control.
-
Incubate at 37°C and 4°C as described in Protocol 1.
-
-
Stopping Internalization: Place samples on ice.
-
Quenching and Sample Preparation:
-
Wash the cells twice with cold FACS buffer.
-
For each time point, prepare two samples: one with the quenching agent and one without (total fluorescence).
-
For anti-fluorophore antibody quenching: Resuspend one cell pellet in FACS buffer containing the anti-fluorophore antibody and incubate on ice for 30 minutes in the dark. Resuspend the other pellet in FACS buffer alone.
-
For trypan blue quenching: Resuspend one cell pellet in FACS buffer containing trypan blue immediately before analysis. Resuspend the other pellet in FACS buffer.
-
Wash the cells quenched with the anti-fluorophore antibody once with cold FACS buffer.
-
Resuspend all cell pellets in 300-500 µL of cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Collect at least 10,000 events per sample.
-
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison. The key metric is the Mean Fluorescence Intensity (MFI), which is proportional to the amount of internalized ADC.
Data Analysis Logical Flow
Caption: Flowchart for ADC internalization data analysis.
Example Data Tables
Table 1: ADC Internalization using pH-Sensitive Dye
| Time Point (hours) | Temperature (°C) | MFI (Test ADC) | MFI (Isotype Control) | Fold Change in MFI (Test ADC vs. Isotype) |
| 0 | 4 | 150 | 145 | 1.03 |
| 1 | 37 | 850 | 155 | 5.48 |
| 4 | 37 | 2500 | 160 | 15.63 |
| 24 | 37 | 6800 | 175 | 38.86 |
Table 2: ADC Internalization using Fluorescence-Quench Method
| Time Point (hours) | Temperature (°C) | MFI (Total Fluorescence) | MFI (Internalized - Quenched) | Percentage of Internalization (%)* |
| 0 | 4 | 5000 | 250 | 5.0 |
| 1 | 37 | 4800 | 1200 | 25.0 |
| 4 | 37 | 4500 | 2700 | 60.0 |
| 24 | 37 | 3500 | 2975 | 85.0 |
*Percentage of Internalization = (MFI (Internalized) / MFI (Total Fluorescence)) x 100[11]
Applications in ADC Development
The analysis of ADC internalization is crucial throughout the drug development pipeline:[2][5]
-
Lead Identification: Screening and ranking antibody candidates based on their internalization efficiency.[2][5]
-
Lead Optimization: Evaluating how modifications to the antibody, linker, or payload affect internalization.[2]
-
Mechanism of Action Studies: Correlating the extent of internalization with the cytotoxic activity of the ADC.[5]
-
Preclinical Development: Characterizing the internalization properties of the final ADC candidate in various cell models.[2]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. ADC Internalization Detection Antibody – Labeled with pH-Sensitive Fluorescent Dye | ACROBiosystems [jp.acrobiosystems.com]
- 3. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 7. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 8. sinobiological.com [sinobiological.com]
- 9. ADC Internalization Detection Reagent with pH-Sensitive Fluorescence | Lab Manager [labmanager.com]
- 10. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vat-Cit-PAB-Monomethyl Dolastatin 10 in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative approach in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Vat-Cit-PAB-Monomethyl Dolastatin 10 (vc-MMAE) is a widely utilized ADC technology. It comprises a monoclonal antibody, a cleavable valine-citrulline (vc) linker, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and the potent antimitotic agent, Monomethyl Auristatin E (MMAE). This linker system is designed to be stable in systemic circulation and to release the MMAE payload upon internalization into target tumor cells and subsequent cleavage by lysosomal proteases such as Cathepsin B.
Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue into immunodeficient mice, have emerged as a vital tool in preclinical cancer research.[1] These models are highly valued for their ability to recapitulate the histological and genetic characteristics of the original human tumor, providing a more predictive in vivo platform for evaluating the efficacy of novel cancer therapeutics like vc-MMAE ADCs compared to traditional cell line-derived xenografts.[1][2]
These application notes provide a comprehensive overview of the use of vc-MMAE ADCs in PDX models, including detailed experimental protocols, a summary of preclinical efficacy data, and a depiction of the underlying signaling pathways.
Mechanism of Action
The therapeutic action of a Vat-Cit-PAB-MMAE ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the valine-citrulline linker. This cleavage releases the MMAE payload into the cytoplasm.
Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Data Presentation: Preclinical Efficacy of vc-MMAE ADCs in PDX Models
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of various vc-MMAE ADCs in different patient-derived xenograft models.
| ADC Target | Cancer Type | PDX Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HER2 | Breast Cancer | ST225 (HER2-low) | 2.6 mg/kg, IV, q3w | Showed anti-tumor activity | [3][4] |
| HER2 | Gastric Cancer | GC221 (HER2-positive) | 3 mg/kg, IV, qw x 3 | Significant tumor regression | [5][6] |
| Tissue Factor | Pancreatic Cancer | Panc288 | 10 or 20 mg/kg, IV, single dose | Significant suppression of tumor growth (p < 0.01) | [7][8] |
| Tissue Factor | Pancreatic Cancer | Panc02 | 3, 5, or 10 mg/kg, IV, single dose | Dose-dependent tumor growth inhibition | [9] |
| Nectin-4 | Pancreatic Cancer | BxPC-3 Xenograft | Not Specified | Potent antitumor effects | [10] |
| Nectin-4 | Bladder Cancer | PDX-B521 | 4 or 8 mg/kg, IV | Durable effects and complete regression at higher doses | [11] |
| Trop-2 | Breast Cancer | BR9690 | 3 or 5 mg/kg, IV | TGI = 9.40% (3mg/kg), TGI = 16.77% (5mg/kg) | [12] |
| Trop-2 | Breast Cancer | BR9806 | 3 or 5 mg/kg, IV | TGI = 27.52% (3mg/kg), TGI = 25.75% (5mg/kg) | [12] |
TGI: Tumor Growth Inhibition. The method of TGI calculation may vary between studies.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh human tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Growth medium (e.g., DMEM/F-12) supplemented with antibiotics
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Tissue Acquisition and Preparation:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile container with transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Mechanically mince the tumor tissue into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
For orthotopic models, implant the tumor fragments into the corresponding organ of the mouse.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth. Measure tumor volume using calipers (Volume = (Length x Width²)/2).
-
Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use or fixed for histological analysis.
-
The remaining tumor tissue can be passaged into new recipient mice by repeating steps 1.2 and 2.
-
Protocol 2: In Vivo Efficacy Study of a vc-MMAE ADC in Established PDX Models
This protocol describes a typical workflow for evaluating the anti-tumor activity of a vc-MMAE ADC in mice bearing established PDX tumors.
Materials:
-
Mice with established PDX tumors of a suitable size (e.g., 100-200 mm³)
-
vc-MMAE Antibody-Drug Conjugate
-
Vehicle control (e.g., sterile PBS)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Grouping and Randomization:
-
Once PDX tumors reach the desired volume, randomize the mice into treatment and control groups (n ≥ 5 mice per group). Ensure the average tumor volume is similar across all groups.
-
-
Dosing:
-
Prepare the vc-MMAE ADC and vehicle control at the desired concentrations.
-
Administer the ADC and vehicle control to the respective groups via the appropriate route (typically intravenous injection). The dosing schedule will be study-specific (e.g., once weekly, every three weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of each mouse two to three times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (defined by a predetermined tumor volume in the control group or a specific time point), euthanize the mice.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group at each time point.
-
Plot the mean tumor volume ± SEM over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
-
-
Post-Study Analysis (Optional):
-
Excise tumors at the end of the study for histological or molecular analysis to investigate biomarkers of response or resistance.
-
Visualizations
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Mechanism of action of a vc-MMAE ADC leading to apoptosis.
Experimental Workflow for PDX Model Efficacy Study
Caption: Workflow for an in vivo efficacy study using PDX models.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. biocytogen.com [biocytogen.com]
- 3. Efficacy and safety of MRG002 monotherapy in treating patients with locally advanced or metastatic breast cancer with low HER2 expression: A multi-center, non-randomized, open-label phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of MRG002, a novel HER2-targeting antibody-drug conjugate with potent antitumor activity against HER2-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of MRG002, a novel HER2-targeting antibody-drug conjugate with potent antitumor activity against HER2-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti‐tissue factor antibody conjugated with monomethyl auristatin E or deruxtecan in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel and promising therapeutic approach for treating pancreatic cancer: Nectin-4-targeted antibody-drug conjugates alone or combined with autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mimabs.org [mimabs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency of MMAE payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conjugation efficiency of Monomethyl Auristatin E (MMAE) payloads in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low MMAE conjugation efficiency?
Low conjugation efficiency in MMAE reactions, often leading to a low drug-to-antibody ratio (DAR), can be attributed to several factors throughout the experimental process. Key areas to investigate include:
-
Antibody-Related Issues: Problems with the antibody itself are a common source of inefficiency. This can include incomplete reduction of interchain disulfide bonds, which results in fewer available free sulfhydryl groups for conjugation.[1] The purity and concentration of the antibody are also critical; impurities can interfere with the reaction, and low concentrations can slow down the kinetics.[1][2] Furthermore, the free thiol groups on the reduced antibody are susceptible to re-oxidation, which diminishes the number of available sites for conjugation.[1]
-
Reagent and Buffer Problems: The chemical environment of the reaction is crucial. The maleimide (B117702) group on the linker is prone to hydrolysis, especially at a pH above 7.5, which renders it inactive.[1][3] Buffers containing primary amines (like Tris) or other thiol-containing compounds can compete with the intended reaction, reducing efficiency.[1]
-
Suboptimal Reaction Conditions: The kinetics of the conjugation reaction can be influenced by several parameters. Insufficient molar excess of the MMAE linker-payload, inadequate incubation time, or non-optimal temperature can all lead to incomplete conjugation.[1][]
-
Payload Properties: The hydrophobic nature of MMAE can lead to aggregation of the payload itself or the final ADC, which can hinder the conjugation process and lead to challenges in purification and characterization.[5][6][7][8][9]
Q2: How can I optimize the reduction of my antibody for better conjugation?
Optimizing the antibody reduction step is critical for exposing the necessary thiol groups for conjugation. Here are key parameters to consider:
-
Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (B142953) (DTT) as it is a more stable and selective reducing agent that does not contain thiols that could compete in the subsequent conjugation step.[3]
-
Concentration of Reducing Agent: The concentration of the reducing agent needs to be carefully titrated. An insufficient amount will lead to incomplete reduction, while an excessive amount can potentially reduce all disulfide bonds, leading to antibody fragmentation. A 2-5 fold molar excess of TCEP over the antibody is a common starting point.[10]
-
Incubation Time and Temperature: The reduction reaction is typically carried out at 37°C for 1-2 hours.[10] These conditions may need to be optimized for your specific antibody.
-
Removal of Excess Reducing Agent: It is crucial to remove the excess reducing agent immediately after incubation, especially when using thiol-containing reagents like DTT.[1] This is typically done using a desalting column.[1]
Q3: My Drug-to-Antibody Ratio (DAR) is inconsistent. How can I improve reproducibility?
Achieving a consistent DAR is essential for the therapeutic efficacy and safety of an ADC.[3] Inconsistent DARs often stem from variability in the reaction conditions. To improve reproducibility:
-
Precise Reagent Concentrations: Ensure accurate determination of both the antibody and the drug-linker concentrations before starting the conjugation.[3]
-
Consistent Molar Ratios: Use a consistent and optimized molar ratio of the drug-linker to the antibody in every reaction.[3]
-
Control of Reaction Parameters: Maintain tight control over reaction time, temperature, and pH.
-
Validated Analytical Methods: Use robust and validated analytical methods, such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, for accurate DAR determination.[3][11]
Q4: What analytical methods are recommended for determining conjugation efficiency?
Several analytical techniques can be employed to assess the efficiency of your MMAE conjugation and characterize the resulting ADC:
| Analytical Method | Principle | Information Obtained |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. | Provides a straightforward calculation of the average Drug-to-Antibody Ratio (DAR).[11] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The addition of the hydrophobic MMAE payload increases the retention time. | Determines the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) and the average DAR.[12] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the reduced ADC, allowing for quantification of drug-loaded chains. | Can be used to determine the DAR, especially for cysteine-linked conjugates.[11] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Used to detect and quantify aggregation or fragmentation of the ADC.[12] |
| Mass Spectrometry (MS) | Provides a precise mass measurement of the intact ADC or its subunits. | Confirms the identity of the conjugated species and can be used for DAR determination.[13] |
Q5: How does payload hydrophobicity affect conjugation and what can be done to mitigate these effects?
The hydrophobic nature of MMAE can significantly impact the ADC development process. Increased hydrophobicity due to payload conjugation can lead to:
-
Aggregation: The ADC can become prone to aggregation, which can lead to loss of activity, decreased solubility, and potential immunogenicity.[5][6][7][8][9]
-
Accelerated Clearance: More hydrophobic ADCs can be cleared more rapidly from circulation in vivo, reducing their therapeutic efficacy.[14]
To mitigate these issues, several strategies can be employed:
-
Linker Optimization: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to offset the hydrophobicity of the payload and improve the solubility and pharmacokinetic properties of the ADC.[14][15][16]
-
Site-Specific Conjugation: Controlling the site of conjugation can lead to more homogeneous ADCs with potentially improved properties.[13][17]
-
Formulation Development: Optimizing the formulation with stabilizing excipients can help to suppress aggregation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incomplete Antibody Reduction: Insufficient exposure of thiol groups. | Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time and temperature. Verify the number of free thiols using Ellman's assay before conjugation.[1] |
| Re-oxidation of Sulfhydryl Groups: Free thiols have re-formed disulfide bonds. | Perform the conjugation in a degassed buffer and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[1] | |
| Hydrolysis of Maleimide Group: The reactive group on the linker is no longer active. | Maintain the reaction pH between 6.5 and 7.5.[1][3] Prepare the drug-linker solution immediately before use. | |
| Competing Moieties in Buffer: Buffer components are reacting with the linker. | Avoid buffers containing primary amines (e.g., Tris) or thiols. Use buffers like PBS or HEPES.[1] | |
| Insufficient Molar Excess of MMAE-Linker: Not enough linker to drive the reaction to completion. | Increase the molar ratio of the MMAE-linker to the antibody. Empirical testing is needed to find the optimal ratio.[1] | |
| High Levels of Aggregation | Payload Hydrophobicity: The hydrophobic nature of MMAE promotes self-association. | Consider using hydrophilic linkers (e.g., PEGylated linkers). Optimize the formulation with excipients that reduce aggregation.[5][14] |
| Unfavorable Buffer Conditions: pH or salt concentration is promoting aggregation. | Screen different buffer conditions (pH, salt type, and concentration) to find one that minimizes aggregation.[9] | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variable Reaction Stoichiometry: Inaccurate concentrations of antibody or drug-linker. | Accurately measure the concentrations of all reagents before each reaction. Use consistent molar ratios.[3] |
| Inconsistent Reaction Time/Temperature: Fluctuations in reaction conditions. | Strictly control the incubation time and temperature for both the reduction and conjugation steps. | |
| Analytical Method Variability: Inconsistent results from the DAR measurement technique. | Ensure that the analytical method used for DAR determination is robust and validated.[3] |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol outlines a general procedure for the partial reduction of antibody interchain disulfide bonds to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Reduction:
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.0).[1]
-
Protocol 2: MMAE Conjugation
This protocol describes the conjugation of a maleimide-activated MMAE linker to the reduced antibody.
-
MMAE-Linker Preparation:
-
Conjugation Reaction:
-
Add the diluted MMAE-linker solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 5-10 fold molar excess).[10]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is kept low (typically below 10% v/v) to avoid antibody denaturation.[10]
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle mixing.[10] Protect the reaction from light.[1]
-
-
Quenching:
-
Purification:
-
Purify the resulting ADC from excess drug-linker and quenching reagent using a suitable method such as size exclusion chromatography (SEC) or tangential flow filtration.
-
Visualizations
Caption: Experimental workflow for MMAE conjugation to an antibody.
Caption: Troubleshooting logic for low MMAE conjugation efficiency.
Caption: General mechanism of action for an MMAE-based ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Conjugation Troubleshooting [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. veranova.com [veranova.com]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Monomethyl Auristatin E (MMAE)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin E (MMAE)-based antibody-drug conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with MMAE-ADCs?
A1: The off-target toxicity of MMAE-ADCs is multifactorial and primarily stems from the premature release of the highly potent MMAE payload into systemic circulation and its subsequent uptake by non-target cells. Key mechanisms include:
-
Linker Instability: Cleavable linkers, such as the commonly used valine-citrulline (vc) linker, can be susceptible to premature cleavage by proteases present in the plasma, releasing free MMAE that can diffuse into healthy tissues.
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased non-specific uptake by organs like the liver. ADCs with high DARs may also be more prone to aggregation and instability, potentially increasing premature payload release.
-
Target-Independent Uptake: Non-target cells, particularly those of the reticuloendothelial system like macrophages and monocytes, can take up ADCs through receptor-mediated endocytosis via Fc receptors (FcγRs) and mannose receptors (MRs) that recognize the antibody portion of the ADC. This leads to the intracellular release of MMAE in healthy cells.
-
"Bystander Effect" in Healthy Tissues: If an ADC is taken up by non-target cells, the released, membrane-permeable MMAE can diffuse into neighboring healthy cells, causing localized tissue damage.
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of MMAE-ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. Generally, a higher DAR increases the potency of the ADC but also tends to increase off-target toxicity.
-
Increased Hydrophobicity: Higher DAR values increase the overall hydrophobicity of the ADC, leading to faster clearance and greater non-specific uptake.
-
Enhanced Payload Release: ADCs with higher DARs can be more susceptible to aggregation and instability, which may lead to increased premature payload release.
-
Narrower Therapeutic Window: Studies have consistently shown that ADCs with higher DARs often have a narrower therapeutic index, meaning the dose required for efficacy is closer to the dose that causes significant toxicity.
Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A3: The dose-limiting toxicities of MMAE-based ADCs are primarily related to the cytotoxic effects of MMAE on rapidly dividing cells. The most commonly reported DLTs include:
-
Neutropenia: A significant decrease in neutrophils, a type of white blood cell, is a frequent and often dose-limiting toxicity. This is attributed to the direct cytotoxic effect of MMAE on hematopoietic progenitor cells in the bone marrow.
-
Peripheral Neuropathy: MMAE can disrupt microtubule function in neurons, leading to peripheral neuropathy, which can manifest as numbness, tingling, and pain in the extremities.
-
Anemia and Thrombocytopenia: A decrease in red blood cells and platelets, respectively, are also commonly observed hematological toxicities.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.
This suggests that the ADC is killing cells that do not express the target antigen, a direct indicator of potential off-target toxicity.
| Possible Cause | Troubleshooting Action |
| Linker Instability in Culture Media | Perform a plasma stability assay to assess the rate of MMAE release from the ADC over time. If the linker is unstable, consider re-evaluating the linker chemistry or using a more stable linker. |
| Non-specific Endocytosis | Investigate mechanisms of non-specific uptake. This can be done by using inhibitors of endocytosis pathways or by assessing uptake in cells known to have high endocytic activity. |
| High Hydrophobicity | If using a high DAR ADC, consider synthesizing and testing an ADC with a lower DAR. Evaluate the aggregation propensity of the ADC using size-exclusion chromatography (SEC). |
Issue 2: Significant in vivo toxicity (e.g., weight loss, mortality) at doses required for efficacy.
This is a critical issue that indicates significant off-target toxicity.
| Possible Cause | Troubleshooting Action |
| High Dosing Regimen | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules (e.g., less frequent administration). |
| Rapid Payload Release in Vivo | Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAE in the plasma over time. This will provide insights into the in vivo stability of the ADC. |
| On-Target, Off-Tumor Toxicity | Evaluate the expression of the target antigen in the tissues of the animal model to determine |
Technical Support Center: Enhancing the In Vivo Stability of Val-Cit-PAB Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo stability of the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker in antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue 1: Premature Payload Release in Mouse Models
Question: My ADC with a Val-Cit-PAB linker shows significant instability and premature payload release in mouse plasma, but appears stable in human plasma. What is causing this discrepancy and how can I address it?
Answer:
This is a frequently observed phenomenon. The primary cause is the presence of a specific enzyme in rodent plasma, Carboxylesterase 1C (Ces1C) , which is known to cleave the Val-Cit dipeptide linker.[1][2][3][4] This leads to off-target toxicity and reduced efficacy in preclinical mouse models.[3] The human equivalent of this enzyme has a more sterically hindered active site, making it less likely to cleave the Val-Cit linker, hence the observed stability in human plasma.[3]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma. A significant difference in stability between the two will point towards Ces1C-mediated cleavage.[3]
-
Linker Modification Strategies:
-
Modify the Dipeptide Sequence: Replacing Val-Cit with alternative dipeptides can enhance stability. Valine-Alanine (Val-Ala) has shown improved hydrophilicity and stability.[1][]
-
Introduce a Hydrophilic Moiety: Incorporating a hydrophilic amino acid, such as glutamic acid, to create a Glutamic acid-Valine-Citrulline (Glu-Val-Cit or EVC) linker can provide resistance to Ces1C cleavage without significantly affecting the desired intracellular processing by Cathepsin B.[6][7][8][9][10]
-
Modify the PABC Spacer: Chemical modifications to the PAB spacer, such as the development of a meta-amide PABC (MA-PABC), have been shown to dramatically improve mouse serum stability.[11]
-
-
Consider Alternative Animal Models: If modifications are not feasible, consider using animal models that lack Ces1C or have lower levels of the enzyme. Ces1C-knockout mice have demonstrated high stability for Val-Cit-containing ADCs.[1]
Issue 2: Off-Target Toxicity and Neutropenia
Question: I am observing off-target toxicity, specifically neutropenia, in my in vivo studies with a Val-Cit-PAB linked ADC. What could be the cause?
Answer:
Besides Ces1C in rodents, another enzyme, human neutrophil elastase (NE) , has been identified as a cause of premature linker cleavage.[6][7][10] NE can cleave the peptide bond between valine and citrulline, leading to the release of the payload in the circulation.[6][10] This off-target release can cause toxicity to neutrophils, resulting in neutropenia.[3]
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release.[3]
-
Linker Modification for NE Resistance:
-
The Glutamic acid-Valine-Citrulline (EVC) linker has shown resistance to NE-mediated cleavage.[10]
-
Replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has also been shown to resist NE degradation.[3]
-
-
Employ Advanced Linker Strategies:
-
Exo-cleavable Linkers: These linkers reposition the cleavable peptide at the exo-position of the PAB moiety, which can enhance stability against enzymes like NE.[6][10]
-
Tandem-Cleavage Linkers: This approach uses a dual-cleavage mechanism. A hydrophilic protecting group, like a glucuronide, sterically hinders the dipeptide from enzymatic degradation in circulation. Upon internalization into the lysosome, the protecting group is removed by one enzyme (e.g., β-glucuronidase), exposing the dipeptide for cleavage by another (e.g., Cathepsin B).[12][13][14]
-
Issue 3: ADC Aggregation and Poor Pharmacokinetics
Question: My ADC, which has a high drug-to-antibody ratio (DAR), is showing signs of aggregation and has poor pharmacokinetic properties. Is the Val-Cit-PAB linker contributing to this?
Answer:
Yes, the hydrophobic nature of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload, can lead to ADC aggregation, particularly at higher DARs.[3][7] Aggregation can negatively impact the ADC's manufacturing feasibility, in vivo stability, and pharmacokinetic profile.[3]
Troubleshooting Steps:
-
Characterize Aggregation: Use techniques like size-exclusion chromatography (SEC) to quantify the level of aggregation in your ADC preparation.
-
Reduce Hydrophobicity:
-
Incorporate Hydrophilic Spacers: Introducing hydrophilic components into the linker, such as polyethylene (B3416737) glycol (PEG) chains, can improve solubility and reduce aggregation.[7]
-
Use Hydrophilic Peptide Sequences: As mentioned previously, linkers like Glu-Val-Cit not only improve enzymatic stability but also increase the overall hydrophilicity of the linker-payload system.[6][7]
-
-
Optimize DAR: A lower, more homogenous DAR can often mitigate aggregation issues. Site-specific conjugation technologies can help in achieving a more defined and lower DAR.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the Val-Cit-PAB linker?
A1: The Val-Cit-PAB linker is designed to be cleaved by the lysosomal protease Cathepsin B , which is often upregulated in tumor cells.[1][15] Following internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the peptide bond between Valine and Citrulline. This initiates a self-immolative cascade through the PAB spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[15]
Q2: Are there alternatives to the PAB self-immolative spacer?
A2: Yes, researchers have developed alternatives to the PAB spacer. For instance, a 7-amino-3-hydroxyethyl-coumarin (7-AHC) group has been shown to be a potent alternative that can undergo self-elimination cleavage. A key advantage of 7-AHC is that it is a bifunctional fluorescent group, allowing for real-time monitoring of payload release.[1]
Q3: How does the conjugation site on the antibody affect linker stability?
A3: The site of conjugation on the antibody can significantly influence the stability of the Val-Cit-PAB linker.[16] Some sites may be more exposed to circulating enzymes, leading to increased premature cleavage, while other, more sterically protected sites can enhance linker stability.[16] Therefore, site-specific conjugation can be a valuable tool for optimizing ADC stability.
Quantitative Data Summary
Table 1: Comparison of In Vivo Stability for Different Linker Modifications
| Linker Modification | Animal Model | Time Point | % Intact ADC Remaining | Reference(s) |
| C6-VC-PABC-Aur0101 | Mouse | 4.5 days | Varies by conjugation site | [2] |
| Modified Linker 7-VC-PABC-Aur0101 | Mouse | 4.5 days | Consistently higher than C6-VC-PABC | [2][17] |
| Val-Cit Linker | Mouse | - | Unstable | [4][8][9] |
| Glu-Val-Cit (EVC) Linker | Mouse | - | Stable, almost no premature cleavage | [8][9] |
Table 2: In Vitro Cleavage Efficiency of Different Peptide Linkers in Human Liver Lysosomes
| Linker | Incubation Time | % Digestion | Reference(s) |
| Vedotin (Val-Cit) | 30 minutes | > 80% | [18] |
| Tesirine (Val-Ala) | 24 hours | Near complete | [18] |
| Deruxtecan (Gly-Gly-Phe-Gly) | 24 hours | Near complete | [18] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma from different species (e.g., human, mouse, rat).
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis[19]
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.[3]
-
Incubate the samples at 37°C.[3]
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[3]
-
Immediately quench the enzymatic reaction by diluting the aliquot in cold PBS.[3]
-
Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.[19]
Protocol 2: LC-MS/MS-Based Quantification of Free Payload
Objective: To quantify the amount of prematurely released free payload in plasma.
Materials:
-
Plasma samples from in vivo studies or in vitro stability assays
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Protein Precipitation: Add a threefold excess of cold acetonitrile to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.[20]
-
LC Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.[20]
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer for sensitive and specific quantification of the free payload.[20]
Visualizations
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 16. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Addressing premature linker cleavage of Vat-Cit-PAB-Monomethyl Dolastatin 10 in plasma
Welcome to the technical support center for troubleshooting issues related to the premature plasma cleavage of Val-Cit-PAB-Monomethyl Dolastatin 10 (DS10) based Antibody-Drug Conjugates (ADCs). This guide provides detailed FAQs, troubleshooting protocols, and comparative data to help researchers and drug developers address linker instability challenges. The Val-Cit-PAB linker is designed for selective cleavage by lysosomal proteases like Cathepsin B within the target tumor cell, but premature cleavage in systemic circulation can lead to off-target toxicity and reduced efficacy.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of premature Val-Cit linker cleavage in plasma?
A1: While the Val-Cit linker is designed to be stable in circulation and cleaved by intracellular lysosomal proteases, it can be susceptible to premature cleavage by certain extracellular enzymes present in plasma.[4] The two main culprits are:
-
Human Neutrophil Elastase (NE): Secreted by neutrophils, this serine protease is known to cleave the Val-Cit dipeptide.[2][3][5][6] This off-target cleavage can release the cytotoxic payload into circulation, leading to dose-limiting toxicities such as neutropenia and thrombocytopenia.[2][5][6]
-
Mouse Carboxylesterase 1C (Ces1C): This enzyme is present in rodent plasma (particularly mouse) but not to the same extent in human plasma.[2][3][5][6] It readily hydrolyzes the Val-Cit linker, making preclinical evaluation in mouse models challenging and often not representative of the ADC's stability in humans.[2][3][5][7] This species-specific difference is a critical consideration during preclinical development.[3]
Q2: My ADC is showing significant payload release in an in vitro mouse plasma stability assay. How can I confirm the cause and address it?
A2: This is a common issue stemming from the activity of mouse carboxylesterase Ces1C.[3]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Run a comparative in vitro plasma stability assay using plasma from different species (mouse, rat, cynomolgus monkey, human).[8] If instability is pronounced only in mouse plasma, Ces1C is the likely cause.[2][3]
-
Use Ces1C Inhibitors: In your mouse plasma assay, include a known Ces1C inhibitor. If the linker's stability increases significantly, this further confirms the role of the enzyme.[5]
-
In Vivo Confirmation (if possible): If available, conduct in vivo studies in Ces1C knockout mice to see if the premature payload release is mitigated.[3]
-
Modify the Linker: The most effective long-term solution is to engineer the linker for greater stability. Introducing a negatively charged amino acid at the P3 position, such as in a Glutamic acid-Val-Cit (EVCit) linker, has been shown to dramatically reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[3][4][9]
Q3: We are observing neutropenia in our studies. Could this be related to linker instability?
A3: Yes, neutropenia is a known dose-limiting toxicity for ADCs using Val-Cit linkers and is strongly associated with premature payload release by human neutrophil elastase (NE).[2][3][6]
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[2][3] This will directly test the linker's vulnerability.
-
Linker Modification: Design a linker that is resistant to NE cleavage. Replacing the P2 valine with glycine (B1666218) to create a Glutamic acid-Glycine-Citrulline (EGCit) tripeptide linker has proven effective at resisting degradation by both NE and Ces1C.[9]
-
Alternative Strategies: Explore novel linker technologies like "exolinkers" that reposition the cleavable peptide to enhance stability and hydrophilicity, potentially shielding it from plasma proteases.[10]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability of my ADC?
A4: The DAR is a critical parameter influencing ADC stability.[11]
-
Hydrophobicity and Aggregation: The Val-Cit-PAB linker and many payloads (like auristatins and dolastatins) are hydrophobic.[3][10] Higher DAR values increase the overall hydrophobicity of the ADC, which can lead to aggregation.[12][13] Aggregated ADCs are often cleared more rapidly from circulation, reducing their pharmacokinetic performance.[12]
-
Clearance: Studies have shown that higher DAR species can be cleared from plasma faster than lower DAR species.[11][13] This accelerated clearance may be due to increased hydrophobicity and subsequent uptake by the liver.[12] Therefore, optimizing for a moderate and homogeneous DAR is crucial.
Experimental Protocols & Data
Protocol: In Vitro Plasma Stability Assessment
This protocol outlines the key steps to evaluate the stability of your ADC and quantify payload release in a plasma environment.
1. Materials and Reagents:
-
Your Val-Cit-PAB-DS10 ADC
-
Control ADC (e.g., with a non-cleavable linker or a known stable linker)
-
Frozen plasma (e.g., Human, Cynomolgus Monkey, Rat, Mouse) from a reputable supplier
-
Phosphate-buffered saline (PBS)
-
Protein A or anti-human IgG magnetic beads for immunocapture[14]
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system for analysis[14]
2. Procedure:
-
Thawing and Preparation: Thaw plasma at 37°C and centrifuge to remove cryoprecipitates. Prepare a stock solution of your ADC in PBS.
-
Incubation: Spike the ADC into the plasma at a final concentration (e.g., 10-100 µg/mL).[4] Incubate the samples in a water bath or incubator at 37°C.[11]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[1] Immediately store samples at -80°C to halt any further reaction.
-
Sample Processing for Free Payload Analysis:
-
To an aliquot of plasma, add 3-4 volumes of cold ACN with 0.1% formic acid to precipitate plasma proteins and the ADC.[14]
-
Vortex and centrifuge at high speed.
-
Collect the supernatant, which contains the released (free) payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released Monomethyl Dolastatin 10.[11][14]
-
-
Sample Processing for Intact ADC/DAR Analysis:
-
Isolate the ADC from the plasma sample using immunoaffinity capture (e.g., Protein A magnetic beads).[14]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC and analyze by LC-MS to determine the change in the average DAR over time. A decrease in DAR indicates payload deconjugation.[1]
-
Data Summary: Linker Stability Comparison
The stability of peptide linkers can vary significantly based on their amino acid sequence and the species of plasma used. The table below summarizes stability trends for different linkers.
| Linker Type | Key Feature | Stability in Mouse Plasma | Stability in Human Plasma | Primary Extracellular Enzyme Susceptibility |
| Val-Cit (VCit) | Standard Cathepsin B substrate | Low (Unstable)[4][7] | Moderate (Reasonably Stable)[2][4] | Ces1C (mouse), Neutrophil Elastase (human)[2][6] |
| Glu-Val-Cit (EVCit) | P3 modification | High (Stable)[4][9] | High (Stable) | Low susceptibility to Ces1C; still vulnerable to Neutrophil Elastase[9] |
| Glu-Gly-Cit (EGCit) | P2 and P3 modification | High (Stable) | High (Stable)[9] | Resistant to both Ces1C and Neutrophil Elastase[9] |
| Non-cleavable (e.g., MC) | Stable thioether bond | High (Stable) | High (Stable) | Not susceptible to proteases, but can undergo retro-Michael reaction depending on conjugation site[2][15] |
Visual Guides
ADC Cleavage Pathways
This diagram illustrates the intended intracellular cleavage pathway versus the undesired premature cleavage in plasma.
Caption: Intended vs. Unintended ADC Payload Release Pathways.
Troubleshooting Workflow for Linker Instability
This workflow provides a logical sequence of experiments to diagnose and solve premature cleavage.
Caption: Workflow for Diagnosing Premature Linker Cleavage.
Linker Modification Strategies
This diagram shows the structure of the Val-Cit-PAB linker and highlights modification points to improve stability.
Caption: Key Modification Sites on the Peptide Linker for Stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Production of MMAE-based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the scale-up and production of Monomethyl Auristatin E (MMAE)-based Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of MMAE-based ADCs?
A1: Scaling up MMAE-based ADC production presents several key challenges:
-
Maintaining Consistency: Ensuring batch-to-batch consistency in terms of drug-to-antibody ratio (DAR), purity, and stability is crucial and becomes more complex at larger scales.
-
Product Heterogeneity: The conjugation process can result in a mixture of ADC species with varying DARs, unconjugated antibody, and free drug-linker, which requires robust purification and analytical methods to control.[1]
-
Aggregation: The hydrophobic nature of the MMAE payload increases the propensity for ADC aggregation, which can impact efficacy, safety, and manufacturability.[1][2][3] This is a critical quality attribute that needs to be carefully monitored and controlled.
-
Process-Related Impurities: Efficient removal of residual solvents, unconjugated drug-linker, and other process-related impurities is essential to minimize potential toxicity.[1]
-
Handling of Potent Compounds: MMAE is a highly potent cytotoxic agent, requiring specialized handling and containment facilities to ensure operator safety, especially at larger scales.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the properties of an MMAE-based ADC?
A2: The DAR is a critical quality attribute that significantly influences the therapeutic window of an ADC.
-
Efficacy: A sufficient number of drug molecules per antibody is necessary for potent cell-killing activity.
-
Toxicity and Pharmacokinetics: Higher DAR values increase the hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased off-target toxicity.[3] ADCs with excessive payloads are also more prone to aggregation.[4] An optimal DAR, typically around 4 for cysteine-linked MMAE ADCs, balances efficacy with an acceptable safety and pharmacokinetic profile.[4][5]
Q3: What causes aggregation in MMAE-based ADCs and how can it be prevented?
A3: ADC aggregation is a multifactorial issue.
-
Primary Causes:
-
Hydrophobicity: The MMAE payload and certain linkers are hydrophobic, leading to intermolecular interactions and aggregation to minimize exposure to aqueous environments.[2][3]
-
High DAR: A higher drug loading increases the overall hydrophobicity of the ADC, promoting self-association.[3]
-
Conjugation Process: The use of organic co-solvents, suboptimal pH, or elevated temperatures during conjugation can induce conformational changes in the antibody, leading to aggregation.[3]
-
Formulation Conditions: Buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate ionic strength, can reduce colloidal stability.[2][3]
-
Environmental Stress: Exposure to thermal stress, freeze-thaw cycles, and mechanical agitation can contribute to aggregate formation.[3]
-
-
Prevention Strategies:
-
Process Optimization: Carefully control conjugation parameters such as temperature, pH, and the concentration of organic co-solvents.
-
Formulation Development: Utilize stabilizing excipients, such as polysorbates and sugars, and optimize buffer pH and ionic strength.
-
Hydrophilic Linkers: Employing more hydrophilic linkers can help mitigate aggregation.
-
Storage and Handling: Store ADCs at recommended temperatures and minimize exposure to mechanical stress and light.[3][6]
-
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Action |
| Incomplete Antibody Reduction | - Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation temperature, and time.[7] - Verify the number of free thiols per antibody using Ellman's assay before proceeding with conjugation.[7] |
| Degraded/Inactive Drug-Linker | - Ensure the MMAE-linker conjugate is stored under the recommended conditions (typically -20°C or below, protected from moisture). - Prepare fresh solutions of the drug-linker in a suitable organic solvent like DMSO immediately before use. |
| Suboptimal Conjugation Reaction Conditions | - pH: Maintain the reaction pH between 6.5 and 7.5 for maleimide-thiol conjugation to avoid side reactions like hydrolysis of the maleimide (B117702) group at higher pH.[7] - Molar Ratio: Increase the molar excess of the MMAE-linker to the antibody. A 5- to 20-fold excess is often a good starting point.[7] - Reaction Time: While the reaction is generally rapid, extending the incubation time (e.g., up to 2 hours at 4°C or 30 minutes at room temperature) can improve efficiency.[7] |
| Inefficient Removal of Reducing Agent | - Immediately after reduction, remove excess reducing agent using a desalting column (e.g., Sephadex G-25) to prevent it from reacting with the maleimide-linker.[7] |
Issue 2: High Levels of Aggregation
| Potential Cause | Troubleshooting Action |
| High Hydrophobicity | - Optimize DAR: Aim for a lower, more homogeneous DAR. - Linker Chemistry: Consider using a more hydrophilic linker if aggregation is persistent. |
| Unfavorable Buffer Conditions | - pH: Avoid pH values near the isoelectric point of the antibody.[2] - Ionic Strength: Adjust the salt concentration of the buffer; both too low and too high concentrations can promote aggregation.[2] - Excipients: Screen different stabilizing excipients (e.g., arginine, sucrose, polysorbate) in the formulation. |
| Stress During Processing | - Temperature: Avoid excessive heat during conjugation and purification steps. - Mechanical Stress: Minimize vigorous agitation or pumping that can cause shear stress. |
| Impurities | - Ensure high purity of the starting antibody and drug-linker. |
Issue 3: Presence of Process-Related Impurities in Final Product
| Potential Cause | Troubleshooting Action |
| Residual Free Drug-Linker | - Optimize Purification: Employ robust purification methods such as Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), or Hydrophobic Interaction Chromatography (HIC) to effectively remove small molecule impurities.[7] - Quenching: After conjugation, add a quenching agent like N-acetylcysteine to react with any excess maleimide-linker.[7] |
| Organic Solvents | - Utilize TFF with an appropriate buffer to exchange out organic solvents used for drug-linker dissolution. |
| Unconjugated Antibody | - HIC or other chromatography techniques can be used to separate unconjugated antibody from ADC species. |
Data Presentation
Table 1: Recommended Parameters for Cysteine-Based MMAE Conjugation
| Parameter | Recommended Range/Value | Rationale |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency, but may also increase aggregation risk. |
| Reduction pH | 7.0 - 7.5 | Optimal for reducing agents like TCEP and DTT. |
| Reduction Temperature | 25-37°C | Balances efficient reduction with minimizing antibody denaturation. |
| Reducing Agent (TCEP) | 1.5 - 20 mM | Concentration can be varied to target a specific average DAR.[7] |
| Conjugation pH | 6.5 - 7.5 | Optimal for the maleimide-thiol reaction, minimizing side reactions.[7] |
| Molar Excess of Drug-Linker | 5 - 20 fold | Drives the conjugation reaction to completion.[7] |
| Conjugation Temperature | 4 - 25°C | Lower temperatures can help control the reaction and reduce aggregation. |
| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | Necessary to solubilize the hydrophobic drug-linker, but should be minimized to prevent antibody denaturation. |
Table 2: Typical Acceptance Criteria for MMAE-based ADC Quality Attributes
| Quality Attribute | Analytical Method | Typical Acceptance Criteria |
| Average DAR | HIC-HPLC, RP-HPLC, UV-Vis | 3.5 - 4.5 |
| Drug Load Distribution | HIC-HPLC, LC-MS | Defined percentage for each DAR species (e.g., DAR2, DAR4, etc.) |
| Monomeric Purity | SEC-HPLC | ≥ 95% |
| Aggregates | SEC-HPLC | ≤ 5% |
| Residual Free Drug-Linker | RP-HPLC, LC-MS/MS | < 0.15% of total ADC mass[8] |
| Process-Related Impurities | GC, LC-MS | Within ICH guideline limits |
Experimental Protocols
Protocol 1: Antibody Reduction for Cysteine Conjugation
-
Preparation: Prepare a solution of the antibody in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 1-10 mg/mL. The buffer should be degassed to minimize re-oxidation of free thiols.
-
Addition of Reducing Agent: Add a calculated amount of TCEP or DTT solution to the antibody solution to achieve the desired molar excess for the target DAR. For example, DTT concentrations of approximately 1.5, 3.5, 7, and 20 mM can be used to target ADCs with average DARs of 2, 4, 6, and 8, respectively.[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).[7]
-
Removal of Reducing Agent: Immediately following incubation, remove the excess reducing agent using a pre-equilibrated desalting column (e.g., Sephadex G-25) with a degassed conjugation buffer (pH 6.5-7.5).[7]
Protocol 2: MMAE-Linker Conjugation
-
Drug-Linker Preparation: Dissolve the maleimide-activated MMAE-linker in an organic solvent such as DMSO to create a stock solution.[7] Immediately before use, dilute the stock solution into the conjugation buffer.
-
Conjugation Reaction: Add the diluted MMAE-linker solution to the freshly prepared reduced antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes or at 4°C for 2 hours.[7] Protect the reaction from light.
-
Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups.[7]
-
Purification: Purify the ADC using methods such as SEC, HIC, or TFF to remove unconjugated drug-linker and other impurities.[7]
Protocol 3: Determination of Free Thiols by Ellman's Assay
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL of 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the Reaction Buffer.[9]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of cysteine hydrochloride monohydrate (e.g., 1.5 mM) in the Reaction Buffer.
-
Perform serial dilutions to create a set of standards.[9]
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 50 µL of Ellman's Reagent Solution to each standard and sample.
-
Add 250 µL of each standard or appropriately diluted antibody sample.
-
Incubate at room temperature for 15 minutes.[9]
-
Measure the absorbance at 412 nm.
-
-
Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The number of free thiols per antibody can then be calculated based on the antibody concentration.
Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
System Preparation:
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[10]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% isopropanol (B130326) (v/v).[10]
-
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in a suitable buffer (e.g., PBS).
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = (Σ (Peak Area of DARn * n)) / (Σ (Peak Area of all DAR species)) where 'n' is the number of drugs for a given species.
-
Visualizations
Caption: General workflow for the production of MMAE-based ADCs.
Caption: Troubleshooting logic for ADC aggregation issues.
Caption: Components contributing to ADC product heterogeneity.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. casss.org [casss.org]
- 9. broadpharm.com [broadpharm.com]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the MMAE conjugation process
Welcome to the technical support center for Monomethyl Auristatin E (MMAE) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the minimization of side reactions during the MMAE conjugation process.
Frequently Asked Questions (FAQs)
Maleimide (B117702) Chemistry and Stability
Q1: What are the primary causes of maleimide instability and how can it be mitigated?
A1: The primary cause of maleimide instability is hydrolysis of the maleimide ring, which renders it unreactive towards thiols.[1][] This hydrolysis is significantly accelerated at higher pH levels.[1][3] To mitigate this, it is crucial to maintain the pH of the conjugation reaction between 6.5 and 7.5.[][4] Additionally, maleimide-containing reagents should be stored in an anhydrous environment, such as in dry DMSO, and protected from moisture to prevent premature hydrolysis.[4]
Q2: My maleimide-thiol conjugate is showing instability. What is the underlying cause and how can I improve its stability?
A2: The thiosuccinimide linkage formed between the maleimide and a thiol group can be unstable and undergo a retro-Michael reaction, leading to deconjugation of the MMAE payload.[4][5] This can result in reduced efficacy and potential off-target toxicity.[5] The stability of this linkage can be significantly improved by hydrolysis of the succinimide (B58015) ring to form a more stable, ring-opened succinamic acid thioether.[5][6] This hydrolysis can be promoted by adjusting the pH to slightly basic conditions (pH > 7.5) post-conjugation or by using elevated temperatures.[5] However, it's a delicate balance as high pH can also lead to hydrolysis of unreacted maleimide.[1][5]
Aggregation
Q3: I am observing aggregation of my antibody-drug conjugate (ADC) during or after the conjugation process. What are the likely causes?
A3: Aggregation in ADCs is a common issue and can be caused by several factors:
-
Hydrophobicity: The MMAE payload and many linkers are hydrophobic, and their conjugation to the antibody surface can increase the overall hydrophobicity, leading to intermolecular interactions and aggregation.[7][8][9]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the surface hydrophobicity of the ADC, making it more prone to aggregation.[10][11]
-
Conjugation Conditions: Unfavorable buffer conditions, such as suboptimal pH or ionic strength, can promote aggregation.[12][13] The use of organic co-solvents like DMSO, while necessary to dissolve the drug-linker, can also contribute to aggregation if the concentration is too high (typically should be kept below 10% v/v).[10][13][14]
-
Antibody Properties: Some antibodies are inherently more prone to aggregation.[13]
Q4: How can I prevent or minimize aggregation during my MMAE conjugation experiment?
A4: To minimize aggregation, consider the following strategies:
-
Optimize Reaction Conditions: Fine-tune conjugation parameters such as pH, temperature, and buffer composition.[12] Performing the reaction at a lower temperature (e.g., 4°C) may help reduce aggregation for less stable proteins.[15]
-
Control DAR: Optimize the molar ratio of the drug-linker to the antibody to achieve the desired DAR without excessive hydrophobicity.[10]
-
Use of Excipients: Include stabilizers in the reaction or formulation buffer. Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine) can help suppress aggregation.[15][16] Non-ionic surfactants like polysorbate 20 or 80 can also be effective.[12][16]
-
Immobilization: Immobilizing the antibody on a solid support during conjugation can physically separate the antibodies and prevent aggregation.[12][13]
-
Hydrophilic Linkers: Using more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can help to mitigate the hydrophobicity of the payload and reduce aggregation.[8][9]
Troubleshooting Guides
Issue: Low Drug-to-Antibody Ratio (DAR)
If you are observing a lower than expected DAR, consult the following troubleshooting table.
| Possible Cause | Suggested Solution(s) | Reference(s) |
| Insufficient Antibody Reduction | Verify the concentration and activity of your reducing agent (e.g., TCEP). Increase the molar excess of the reducing agent or extend the incubation time. Confirm the number of free thiols using Ellman's assay before conjugation. | [17] |
| Inactive/Hydrolyzed MMAE-Linker | Use a fresh stock of the MMAE-linker. Ensure the linker has been stored under appropriate anhydrous conditions. | [18] |
| Suboptimal Reaction pH | Ensure the conjugation buffer pH is between 6.5 and 7.5 for optimal maleimide-thiol reaction. | [4][18] |
| Premature Quenching of Thiols | Ensure complete removal of the reducing agent (if it's thiol-based like DTT) before adding the maleimide-linker. TCEP, a non-thiol reducing agent, does not require removal. | [15][17] |
| Insufficient Molar Excess of MMAE-Linker | Increase the molar ratio of the MMAE-linker to the antibody. | [17] |
Issue: High Levels of Aggregation
If you are encountering significant aggregation, refer to the solutions below.
| Possible Cause | Suggested Solution(s) | Reference(s) |
| High DAR | Optimize the reaction to achieve a lower average DAR by reducing the molar excess of the drug-linker or the reducing agent. | [10] |
| High Concentration of Organic Solvent (e.g., DMSO) | Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v). | [10][14] |
| Inappropriate Buffer Conditions | Screen different formulation buffers to find the optimal pH and ionic strength. Consider adding stabilizers such as sucrose, arginine, or polysorbates. | [12][15][16] |
| High Protein Concentration | Reduce the concentration of the antibody during the conjugation reaction. | [15][16] |
Experimental Protocols
Protocol 1: General Antibody Reduction and MMAE Conjugation
This protocol describes a general procedure for the partial reduction of antibody interchain disulfide bonds followed by conjugation to a maleimide-activated MMAE.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5[19]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM)
-
MMAE-linker (e.g., MC-vc-PAB-MMAE) stock solution in anhydrous DMSO
-
Quenching Reagent: N-acetylcysteine stock solution
-
Purification system (e.g., SEC column)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer. Adjust the antibody concentration to 2-10 mg/mL.[14][17]
-
Antibody Reduction: Add a calculated molar excess of TCEP to the antibody solution. The amount of TCEP will depend on the desired DAR (a common starting point is 2-5 fold molar excess over the antibody).[14] Incubate at 37°C for 1-2 hours.[10][14]
-
Conjugation: Add the MMAE-linker stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 5-10 fold molar excess over the antibody).[14] Ensure the final DMSO concentration is below 10% (v/v).[14] Incubate at room temperature (20-25°C) for 1-4 hours with gentle mixing, protected from light.[10][14]
-
Quenching: Add a molar excess of the quenching reagent (e.g., 5-10 fold over the unreacted MMAE-linker) to stop the reaction.[18] Incubate for an additional 30-60 minutes.[10]
-
Purification: Purify the ADC using a desalting column or size-exclusion chromatography (SEC) to remove excess reagents and unconjugated MMAE.[14][20]
Protocol 2: Characterization of ADCs by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the drug-to-antibody ratio (DAR) distribution.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate with 1.5 M Ammonium Sulfate, pH 7.0)[7][18]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[7][18]
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Elute the ADC species using a descending salt gradient (i.e., increasing the percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Species with lower DARs will elute first, followed by species with progressively higher DARs. Integrate the peak areas for each DAR species to determine the relative distribution.[18]
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody Ratio (DAR) Results
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the determination of the Drug-to-Antibody Ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable Drug-to-Antibody Ratio (DAR) and why is it critical?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for an Antibody-Drug Conjugate (ADC) as it directly impacts its efficacy and safety.[1][2] A low DAR may lead to reduced potency, while a high DAR can result in increased toxicity, faster clearance, and potential aggregation issues.[1][3][4]
For many traditional ADCs, an average DAR of 2 to 4 is often considered optimal.[5][6] However, the ideal DAR can vary depending on the specific antibody, linker, and payload combination.[7] Newer generation and site-specific ADCs may have a more defined and homogeneous DAR, such as a DAR of exactly 2 or 4.[8]
| ADC Generation | Typical Average DAR | Key Characteristics |
| First Generation | Heterogeneous (e.g., 0-8) | Random conjugation to lysine (B10760008) or cysteine residues, leading to a wide distribution of DAR species.[9][10] |
| Second Generation | More controlled (e.g., 2 or 4) | Improved conjugation chemistries and use of humanized antibodies for better homogeneity.[10] |
| Third Generation | Homogeneous (e.g., 2 or 4) | Site-specific conjugation methods result in a precise and uniform DAR.[8] |
Q2: We are observing a consistently low or high average DAR in our ADC preparations. What are the potential causes?
Inconsistent average DAR values often stem from issues within the conjugation process itself. Here are some common causes for unexpectedly low or high DAR:
-
Inefficient Antibody Reduction (for cysteine-based conjugation): Incomplete reduction of interchain disulfide bonds leads to fewer available thiol groups for drug-linker attachment, resulting in a low DAR.[3] Conversely, overly harsh reduction conditions can expose more sites than intended, potentially leading to a higher DAR and aggregation.
-
Suboptimal Conjugation Reaction Conditions: Factors such as incorrect pH, temperature, or reaction time can significantly impact conjugation efficiency.[3] For instance, a pH outside the optimal range for the specific linker chemistry can lead to poor reactivity and a low DAR.
-
Reactant Concentrations: The molar ratio of the drug-linker to the antibody is a critical parameter. An incorrect ratio can directly lead to a lower or higher than expected average DAR.
-
Antibody Integrity: Denatured or aggregated antibodies may not conjugate efficiently, leading to lower DAR values.[3]
-
Linker-Payload Stability: The stability of the drug-linker construct can affect the outcome. Instability can lead to premature cleavage or side reactions, reducing the amount of active linker available for conjugation.
Q3: Our DAR results are inconsistent between different analytical methods (e.g., HIC vs. Mass Spectrometry). Why is this happening?
Discrepancies in DAR values between different analytical techniques are not uncommon and can arise from the fundamental principles of each method.[11]
| Method | Principle | Potential Reasons for Discrepancy |
| UV/Vis Spectroscopy | Measures absorbance to determine concentrations of antibody and drug.[5][] | Can overestimate DAR if free drug is present in the sample.[5] Provides only an average DAR and no information on distribution.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity.[13][14] | Considered the gold standard for DAR determination.[11] However, highly hydrophobic ADCs (high DAR) may be difficult to elute and separate effectively.[11] |
| Reversed-Phase HPLC (RP-HPLC) | Separates based on polarity under denaturing conditions.[] | Denaturing conditions can disrupt non-covalent interactions in cysteine-linked ADCs, requiring reduction of the ADC prior to analysis.[11] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADCs.[11] | Higher DAR species may have different ionization efficiencies, potentially leading to an underestimation of the average DAR compared to HIC or RP-HPLC.[11] |
It is crucial to use orthogonal methods to corroborate DAR values and gain a comprehensive understanding of your ADC profile.[11][]
Troubleshooting Guides
Issue 1: Inconsistent Peak Resolution in HIC-HPLC
Poor peak separation in Hydrophobic Interaction Chromatography (HIC) can lead to inaccurate DAR calculations.[]
Potential Causes:
-
Suboptimal Gradient: The salt gradient may not be shallow enough to resolve species with similar hydrophobicities, especially higher DAR species.[11]
-
Inappropriate Salt Concentration: The initial salt concentration might be too low, leading to poor retention, or too high, causing protein precipitation.[14]
-
Incorrect Mobile Phase Composition: The type of salt and the presence of organic modifiers can significantly impact selectivity.[15]
-
Column Choice: The stationary phase chemistry may not be suitable for the specific ADC.
Troubleshooting Steps:
-
Optimize the Gradient: Try a shallower, non-linear (e.g., concave) gradient to improve the resolution of later-eluting, more hydrophobic species.[11]
-
Adjust Salt Concentration: Experiment with different starting and ending salt concentrations to improve retention and separation.
-
Evaluate Different Salts: The type of salt used (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) can alter selectivity.[15]
-
Incorporate an Organic Modifier: For highly hydrophobic ADCs, adding a small amount of a miscible organic solvent (e.g., isopropanol) to the mobile phase can aid in elution.[16]
-
Test Different HIC Columns: Evaluate columns with different hydrophobic ligands (e.g., Butyl, Phenyl) to find the best separation for your ADC.
Troubleshooting Workflow for Inconsistent HIC-HPLC Results
Caption: Troubleshooting workflow for inconsistent HIC-HPLC results.
Issue 2: ADC Aggregation or Precipitation During Analysis
Sample instability can lead to aggregation or precipitation, which will significantly impact the accuracy of DAR measurements.[3]
Potential Causes:
-
High Hydrophobicity: ADCs with a high DAR, especially with hydrophobic payloads, are prone to aggregation.
-
Unfavorable Buffer Conditions: Incorrect pH or buffer composition can reduce ADC stability.[3]
-
Harsh Analytical Conditions: The denaturing conditions of RP-HPLC (organic solvents, low pH) can induce aggregation.[]
Troubleshooting Steps:
-
Formulation Optimization: Ensure the ADC is in a suitable formulation buffer prior to analysis. Consider the use of stabilizing excipients like polysorbates or sugars.[3]
-
Use Mild Analytical Methods: Whenever possible, use non-denaturing techniques like HIC or native MS to analyze aggregation-prone ADCs.[13][17]
-
Optimize RP-HPLC Conditions: If RP-HPLC is necessary, minimize the time the sample is exposed to harsh conditions. Optimize the gradient and temperature to ensure efficient elution without causing on-column aggregation.
-
Sample Preparation: Ensure samples are properly filtered and handled to remove any pre-existing aggregates before injection.
Experimental Protocols
Protocol 1: DAR Determination by HIC-HPLC
This protocol provides a general method for determining the average DAR and drug-load distribution of an ADC using Hydrophobic Interaction Chromatography.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
ADC Sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared ADC sample onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Experimental Workflow for HIC-HPLC DAR Analysis
Caption: Workflow for DAR analysis using HIC-HPLC.
Protocol 2: DAR Determination by RP-HPLC (for Cysteine-linked ADCs)
This method is suitable for cysteine-linked ADCs and involves reduction of the antibody prior to analysis.[18]
Materials:
-
Reversed-Phase Column (e.g., C4 wide-pore)
-
HPLC system with a UV detector
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
ADC Sample
Procedure:
-
Sample Reduction: Incubate the ADC sample with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
Column Equilibration: Equilibrate the RP column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Injection: Inject the reduced ADC sample.
-
Elution: Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains and their drug-conjugated forms.
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Integrate the peaks for the unconjugated and conjugated light and heavy chains. Calculate the weighted average DAR based on the peak areas and the number of drugs per chain.[18]
Experimental Workflow for RP-HPLC DAR Analysis
Caption: Workflow for DAR analysis using RP-HPLC.
Protocol 3: DAR Determination by Mass Spectrometry (Intact ADC)
This protocol describes the analysis of an intact ADC to determine the DAR distribution and average DAR.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column (e.g., size-exclusion for native MS or reversed-phase for denatured MS)
-
Mobile phases compatible with MS
-
ADC Sample
-
Deconvolution software
Procedure:
-
Sample Preparation: Prepare the ADC sample in an MS-compatible buffer. For complex spectra, deglycosylation may be performed.[19]
-
LC Separation: Inject the sample onto the LC system to separate the ADC from impurities.
-
MS Analysis: Introduce the eluent into the mass spectrometer and acquire the mass spectrum of the intact ADC.
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different DAR species.[17]
-
Identify the peaks corresponding to the antibody conjugated with different numbers of drugs.
-
Calculate the average DAR by a weighted average of the peak intensities or areas of the deconvoluted masses.
-
Logical Relationship for MS-based DAR Determination
Caption: Logical flow for determining DAR using Mass Spectrometry.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 6. researchgate.net [researchgate.net]
- 7. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. agilent.com [agilent.com]
Validation & Comparative
MMAE vs. MMAF: A Comparative Guide to ADC Payloads
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most successful and widely utilized payloads are the auristatin derivatives, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). Both are highly potent tubulin inhibitors, yet subtle structural differences translate into significant distinctions in their biological activity and, consequently, their application in ADC design. This guide provides an objective comparison of MMAE and MMAF, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal payload for their therapeutic candidates.
Mechanism of Action: Potent Mitotic Inhibitors
Both MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[1] They exert their cytotoxic effects by inhibiting tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][3] Despite sharing a fundamental mechanism, their differing physicochemical properties, stemming from a key structural variance, dictate their behavior once released from the ADC within the tumor microenvironment.
The core structural difference lies at the C-terminus of the peptide chain. MMAE is uncharged, whereas MMAF possesses a charged phenylalanine residue.[1][4] This seemingly minor alteration has profound implications for cell membrane permeability, a key factor influencing the bystander effect and overall therapeutic strategy.[1][5]
The Decisive Difference: Cell Permeability and the Bystander Effect
A pivotal factor distinguishing MMAE and MMAF is their ability to traverse cell membranes.
-
MMAE: Being more hydrophobic and neutral, MMAE readily crosses cell membranes.[5][6] This high permeability enables it to diffuse out of the target antigen-positive cancer cell after its release from the ADC and kill adjacent, neighboring antigen-negative cells. This phenomenon, known as the "bystander effect," is particularly advantageous in treating heterogeneous tumors where antigen expression may be varied.[5][7]
-
MMAF: The charged C-terminal phenylalanine of MMAF renders it more hydrophilic and significantly less permeable to cell membranes.[5][6][8] As a result, MMAF is largely retained within the target cell upon its release, leading to a minimal bystander effect.[5] This contained cytotoxicity can be beneficial in scenarios where minimizing damage to surrounding healthy tissue is a primary concern.[9]
Comparative Efficacy: In Vitro and In Vivo
The differential cell permeability of MMAE and MMAF directly impacts their cytotoxic potency, which varies depending on whether they are administered as free drugs or as ADC conjugates.
As a free drug, the cell-permeable MMAE is significantly more cytotoxic than the poorly permeable MMAF.[1] However, when delivered via an ADC, the cytotoxic potential of MMAF is restored to levels comparable to MMAE-ADCs in antigen-positive cell lines.[1]
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MMAE and MMAF, both as free drugs and conjugated to antibodies, across various cancer cell lines.
| Cell Line | Target Antigen | Payload | IC50 (Free Drug) | IC50 (ADC) | Reference |
| Karpas 299 | CD30 | MMAE | - | Potent | [8] |
| Karpas 299 | CD30 | MMAF | Higher than MMAE | Potent | [8] |
| NCI-N87 | HER2 | MMAE | Low nM range | - | [1] |
| SK-BR-3 | HER2 | MMAE | Low nM range | - | [1] |
| MDA-MB-468 | - | MMAE | More sensitive | - | [10] |
| MDA-MB-453 | - | MMAE | Less sensitive | - | [10] |
| J1MT-1 (resistant) | HER2 | MMAE | >2000 ng/mL | 0.060 nM (DAR 6) | [11] |
| J1MT-1 (resistant) | HER2 | MMAF | - | 0.213 nM (DAR 2) | [11] |
In Vivo Efficacy and the Bystander Effect
Preclinical in vivo studies have consistently demonstrated the superior bystander killing effect of MMAE-ADCs. In admixed tumor models containing both antigen-positive and antigen-negative cells, MMAE-ADCs have shown the ability to eradicate both cell populations, leading to complete tumor regression.[8] In contrast, MMAF-ADCs are primarily effective against antigen-positive cells, with limited impact on the surrounding antigen-negative bystander cells.[8] This suggests that the membrane permeability of the released payload is a critical factor for achieving a bystander effect in a solid tumor microenvironment.[8]
Therapeutic Window and Safety Profile
The therapeutic window, defined as the dose range between the minimum effective dose and the maximum tolerated dose, is a crucial consideration in ADC development. The choice between MMAE and MMAF can influence this window.
MMAE's potent bystander effect, while beneficial for efficacy, can also contribute to off-target toxicity if the ADC is taken up by healthy tissues.[3] The cell-permeable nature of MMAE means that if the ADC is non-specifically internalized by normal cells, the released payload can harm neighboring healthy cells.[12]
Conversely, the contained cytotoxicity of MMAF, due to its poor cell permeability, may offer a wider therapeutic window by reducing off-target toxicities.[9] This makes MMAF a potentially safer option in indications where the target antigen is also expressed at low levels on healthy tissues.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of free MMAE, free MMAF, and their corresponding ADCs on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-N87, SK-BR-3, Karpas 299)[1][8]
-
Culture medium and supplements
-
Free MMAE and MMAF
-
MMAE- and MMAF-conjugated ADCs
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free drugs and ADCs in culture medium. Remove the old medium from the cells and add the drug-containing medium.
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours).[8]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the drug concentration and determine the IC50 value using a suitable software.
In Vivo Admixed Tumor Model for Bystander Effect Evaluation
Objective: To evaluate the in vivo bystander killing effect of MMAE-ADCs versus MMAF-ADCs.
Materials:
-
Immunodeficient mice (e.g., SCID)
-
Antigen-positive cancer cell line (e.g., Karpas 299 for CD30)[8]
-
Antigen-negative cancer cell line
-
MMAE-ADC and MMAF-ADC targeting the antigen
-
Isotype control ADCs
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Co-inject a mixture of antigen-positive and antigen-negative cancer cells subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[13]
-
Treatment: Administer the ADCs (e.g., 3 mg/kg, intraperitoneally) to different groups of mice.[13] Include control groups receiving vehicle or isotype control ADCs.
-
Tumor Measurement: Measure tumor volumes regularly (e.g., twice a week) using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the tumor growth inhibition and regression to assess the efficacy and bystander effect.
-
Immunohistochemistry (Optional): At the end of the study, tumors can be excised and analyzed by immunohistochemistry to visualize the distribution of antigen-positive and antigen-negative cells.[8]
Visualizing the Mechanisms
ADC Mechanism of Action
Caption: General mechanism of action for MMAE/MMAF-based ADCs.
MMAE vs. MMAF Bystander Effect
Caption: MMAE's permeability allows for bystander killing, unlike MMAF.
Conclusion
The choice between MMAE and MMAF as an ADC payload is a strategic one, with significant implications for the therapeutic's efficacy and safety profile. MMAE, with its potent bystander effect, is an excellent candidate for treating heterogeneous tumors where uniform antigen expression is not guaranteed. However, this very property necessitates careful consideration of potential off-target toxicities. In contrast, MMAF offers a more targeted and contained cytotoxic effect due to its limited cell permeability, which may translate to an improved safety profile. This makes it a suitable choice for indications where minimizing damage to surrounding healthy tissue is paramount. Ultimately, the selection of MMAE or MMAF should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the overall therapeutic goals of the ADC program.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. adcreview.com [adcreview.com]
- 12. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Linkers for Auristatin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. For the potent anti-tubulin agent auristatin, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, bystander effect, and ultimately, the therapeutic window. This guide provides an objective, data-driven comparison of these two pivotal linker strategies for auristatin-based ADCs.
Core Principles: Mechanism of Action
Auristatins, such as the widely used monomethyl auristatin E (MMAE), exert their cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][] The linker's role is to ensure this potent payload remains attached to the antibody while in systemic circulation and is efficiently released upon internalization into the target cancer cell.
Cleavable linkers are designed to be selectively cleaved by enzymes, such as cathepsin B, that are abundant in the lysosomal compartment of cancer cells.[3] A commonly used example is the valine-citrulline (vc) dipeptide linker.[3] This enzymatic cleavage releases the unmodified, highly potent auristatin payload into the cytoplasm.
Non-cleavable linkers , in contrast, do not have a specific cleavage site. The release of the payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This results in the release of the auristatin molecule still attached to the linker and the amino acid residue (e.g., cysteine) to which it was conjugated.
Below is a diagram illustrating the distinct release mechanisms of cleavable and non-cleavable linkers.
Quantitative Performance Data
The following tables summarize key quantitative data from preclinical studies to facilitate a direct comparison between cleavable and non-cleavable auristatin ADCs. It is important to note that these values are compiled from various studies and experimental conditions (e.g., antibody, cell line, auristatin analogue) may differ, impacting direct comparability.
Table 1: In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| Linker Type | Auristatin Payload | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Cleavable (vc) | MMAE | HER2 | Trastuzumab-vc-MMAE | Not explicitly stated, but potent | [5] |
| Non-cleavable | MMAD | M1S1 | BxPC3 | 0.3 | [6] |
| Non-cleavable | Aur3377 | M1S1 | BxPC3 | 0.3 | [6] |
| Cleavable (vc) | MMAF | HER2 | KPL-4 | ~0.1-1 | [7] |
| Non-cleavable | MMAF | HER2 | KPL-4 | ~1-10 | [7] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)
| Linker Type | Auristatin Payload | Xenograft Model | Dosing | Outcome | Reference |
| Cleavable (vc) | MMAE | N87 (gastric cancer) | 10 mg/kg | Significant tumor growth inhibition | [8] |
| Non-cleavable | MMAD | BxPC3 (pancreatic cancer) | 10 mg/kg (single dose) | Reduced efficacy for degradation-sensitive ADC | [6] |
| Non-cleavable | Aur3377 | BxPC3 (pancreatic cancer) | 10 mg/kg (single dose) | Maintained efficacy (degradation-resistant) | [6] |
| Cleavable (vc) | MMAE | A549 (lung cancer) | Not specified | Effective tumor growth inhibition | [5] |
| Cleavable (vc) | MMAE | Admixed CD30+ & CD30- tumors | 3 mg/kg | Tumor regression (bystander effect observed) | [9] |
| Cleavable (vc) | MMAF | Admixed CD30+ & CD30- tumors | 3 mg/kg | Tumor stasis (limited bystander effect) | [9] |
Table 3: Plasma Stability
| Linker Type | Auristatin Payload | Species | Half-life (t½) | Reference |
| Cleavable (vc) | MMAE | Mouse | >48 hours | [10] |
| Non-cleavable | MMAF | Mouse | Not specified, but generally higher than cleavable | [11] |
| Cleavable (vc) | MMAF | Mouse | <5% remaining after 14 days | [7] |
| Cleavable (EVCit) | MMAF | Mouse | ~100% remaining after 14 days | [7] |
Head-to-Head Comparison Summary
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage in the lysosome.[3] | Proteolytic degradation of the antibody in the lysosome.[4] |
| Released Payload | Unmodified, potent auristatin (e.g., MMAE).[3] | Auristatin-linker-amino acid adduct. |
| Plasma Stability | Generally lower, with potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation.[4] |
| Bystander Effect | High, due to the release of membrane-permeable MMAE.[3][12] | Low to negligible, as the released payload is charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential due to higher stability and limited bystander effect. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | May be less effective against antigen-negative cells within the tumor. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.[13][14][15]
Protocol:
-
Cell Plating: Seed antigen-positive cancer cell lines in 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[16][17]
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs, as well as control antibodies. Add the ADC solutions to the cells.[15]
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its effect, typically 48-144 hours.[15][16]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1-4 hours, allowing viable cells to form formazan (B1609692) crystals.[16][17]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[13]
In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[18][19]
Protocol:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[18]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.[18]
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[18]
-
Incubation: Incubate the plates for 48-144 hours.
-
Viability Assessment: Quantify the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or a plate reader. The viability of the total cell population can be assessed using an MTT assay.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture to determine the extent of bystander killing.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.[20][21][22]
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice (e.g., nude or SCID mice).[21]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 150-300 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC).[21]
-
ADC Administration: Administer the ADCs and control agents at specified doses and schedules, typically via intravenous injection.[23]
-
Monitoring: Measure tumor volumes and mouse body weight regularly (e.g., twice weekly).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Plasma Stability Assay
This assay determines the stability of the ADC and the rate of premature payload release in plasma.[11][24][25]
Protocol:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[11]
-
Quantification of Conjugated ADC: At each time point, measure the concentration of the antibody-conjugated drug. This can be done using methods like ELISA, where one antibody captures the ADC and a secondary antibody detects the payload.[11]
-
Quantification of Released Payload: At each time point, precipitate the plasma proteins and quantify the amount of free auristatin in the supernatant using LC-MS/MS.[3]
-
Data Analysis: Plot the concentration of conjugated ADC and free payload over time to determine the ADC's half-life in plasma.
Conclusion
The choice between a cleavable and non-cleavable linker for an auristatin-based ADC is a critical decision with significant implications for the therapeutic index.
Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, due to the release of the unmodified, membrane-permeable auristatin payload, which can induce a potent bystander effect.[3] However, this comes with a potential trade-off of lower plasma stability and a higher risk of off-target toxicity.
Non-cleavable linkers provide greater plasma stability, which can lead to an improved safety profile by minimizing premature drug release.[4] The resulting charged auristatin-linker-amino acid adduct has limited membrane permeability, largely abrogating the bystander effect. This makes them potentially more suitable for homogenous tumors with high antigen expression.
Ultimately, the optimal linker strategy is context-dependent and must be empirically determined based on the specific target antigen, the tumor microenvironment, the auristatin analogue being used, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols outlined in this guide provide a framework for making this critical decision in the development of next-generation auristatin-based ADCs.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody format and drug release rate determine the therapeutic activity of non-internalizing antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 23. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 24. ADC Plasma Stability Assay [iqbiosciences.com]
- 25. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Comparative Guide to the Bystander Killing Effect of Vat-Cit-PAB-Monomethyl Dolastatin 10
For researchers, scientists, and drug development professionals at the forefront of oncology, harnessing the bystander killing effect of antibody-drug conjugates (ADCs) is a pivotal strategy in overcoming tumor heterogeneity. This guide provides an in-depth, objective comparison of the bystander effect mediated by the Vat-Cit-PAB-Monomethyl Dolastatin 10 (vc-MMAE) linker-payload system against other prominent ADC technologies, supported by experimental data and detailed protocols.
The therapeutic efficacy of an ADC is not solely reliant on its ability to eradicate antigen-expressing (Ag+) cancer cells. In the complex microenvironment of a tumor, where antigen expression can be varied or absent on some malignant cells, the bystander effect — the killing of adjacent antigen-negative (Ag-) cells — is a critical determinant of an ADC's overall anti-tumor activity. This phenomenon is primarily driven by ADCs featuring a cleavable linker and a membrane-permeable cytotoxic payload.
The Vat-Cit-PAB-MMAE system, which incorporates the potent microtubule inhibitor monomethyl auristatin E (MMAE) connected to a monoclonal antibody via a protease-cleavable valine-citrulline (vc) linker and a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer, is a prime example of a technology designed to maximize this effect. Upon internalization into an Ag+ cell, the linker is cleaved by lysosomal proteases, releasing the highly membrane-permeable MMAE, which can then diffuse into neighboring Ag- cells and induce apoptosis.
Comparative Performance of ADC Payloads in Bystander Killing
The choice of cytotoxic payload is a critical factor governing the extent of the bystander effect. The following table summarizes the comparative performance of MMAE and other commonly used payloads in co-culture models.
| Payload System | Linker Type | Bystander Effect | Supporting Evidence |
| Vat-Cit-PAB-MMAE | Protease-cleavable (Valine-Citrulline) | Potent | The hydrophobic and neutral nature of free MMAE allows for efficient diffusion across cell membranes, leading to significant killing of neighboring antigen-negative cells.[1][2][3] |
| mc-MMAF | Protease-cleavable (Valine-Citrulline) | Minimal to None | MMAF is hydrophilic and carries a negative charge at physiological pH, which severely restricts its ability to traverse cell membranes and induce a bystander effect.[1][2] |
| Deruxtecan (B607063) (DXd) | Protease-cleavable (Peptide-based) | Potent | DXd, a topoisomerase I inhibitor, is highly membrane-permeable and has demonstrated a significant bystander killing effect in preclinical models.[4][5] |
| SN-38 | Hydrolyzable Linker | Potent | The active metabolite of irinotecan, SN-38, is membrane-permeable and exhibits a notable bystander effect when delivered via an ADC.[3][4] |
| DM1 | Non-cleavable (Thioether) | None | The payload is released with a charged linker remnant, which prevents it from efficiently crossing cell membranes and killing bystander cells.[6] |
Quantitative Analysis of Bystander Killing in Co-culture Models
The bystander effect is quantifiable through in vitro co-culture assays that measure the viability of Ag- cells in the presence of ADC-treated Ag+ cells. The following table presents a summary of typical quantitative data from such experiments.
| Co-culture System (Ag+:Ag- Ratio) | ADC Treatment (Concentration) | % Viability of Ag- Cells (Relative to Untreated Control) | Reference |
| N87 (HER2+) : MCF7-GFP (HER2-) (1:1) | Trastuzumab-vc-MMAE (100 nM) | Significant decrease in viability | [7] |
| N87 (HER2+) : MCF7-GFP (HER2-) (3:1) | Trastuzumab-vc-MMAE (100 nM) | More pronounced decrease in viability compared to 1:1 ratio | [7] |
| SKBR3 (HER2+) : MCF7-GFP (HER2-) (1:1) | Trastuzumab-vc-MMAE (100 nM) | Significant decrease in viability | [7] |
| NCI-N87 (HER2+) : MDA-MB-468 (HER2-) | Trastuzumab deruxtecan (T-DXd) | Effective killing of HER2- cells | [4] |
| CD30+ : CD30- Cells (Admixed Tumor Model) | cAC10-vcMMAE | Potent bystander killing of CD30- cells | [2] |
| CD30+ : CD30- Cells (Admixed Tumor Model) | cAC10-vcMMAF | No significant bystander killing | [2] |
Experimental Protocols for Validating the Bystander Effect
A cornerstone for the evaluation of the bystander effect is the in vitro co-culture bystander assay.
In Vitro Co-Culture Bystander Assay
Objective: To quantitatively assess the ability of an ADC to induce cytotoxicity in antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.
Methodology:
-
Cell Line Selection:
-
Select an Ag+ cell line that expresses the target antigen of the ADC (e.g., HER2-positive N87 or SKBR3 cells).
-
Select an Ag- cell line that is sensitive to the cytotoxic payload but does not express the target antigen (e.g., HER2-negative MCF7 cells).[3]
-
For ease of identification and quantification, the Ag- cell line should be engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP).[7][8]
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:3, 1:1, 3:1) in a 96-well plate.[3]
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[3][7]
-
An isotype control ADC (an ADC with the same linker and payload but a non-targeting antibody) should be included as a negative control.
-
-
Data Acquisition:
-
Analysis:
-
Compare the viability of the Ag- cells in the co-culture setting with their viability in the monoculture treated with the same ADC concentration.
-
A significant reduction in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.[8]
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of the bystander effect and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Comparative analysis of different self-immolative spacers in ADCs
An essential component in the design of Antibody-Drug Conjugates (ADCs) is the linker, which connects the antibody to the potent cytotoxic payload. A critical element of many modern linkers is the self-immolative spacer, a chemical moiety that, following a specific trigger, undergoes spontaneous degradation to release the payload in its active form. The design of these spacers is pivotal to the overall success of an ADC, directly influencing its stability in circulation, the efficiency of drug release at the target site, and ultimately, its therapeutic index.
This guide provides a comparative analysis of the major classes of self-immolative spacers used in ADCs, focusing on their mechanisms of action, stability, and impact on efficacy.
Overview of Self-Immolative Spacer Mechanisms
Self-immolative spacers can be broadly categorized based on their release mechanism: electronic cascade-driven elimination or intramolecular cyclization.
-
Elimination-Based Spacers: These are the most common type, exemplified by the p-aminobenzyl carbamate (B1207046) (PABC) spacer. Upon cleavage of a trigger group (e.g., a peptide bond cleaved by an intracellular enzyme), a cascade of electron shifts through the aromatic system results in the fragmentation of the spacer and release of the payload. This process is typically a 1,6-elimination.[1][2][3]
-
Cyclization-Based Spacers: This class of spacers releases the payload through an intramolecular cyclization reaction.[1][3] After the initial trigger, a nucleophilic group on the spacer attacks an electrophilic site, forming a stable cyclic byproduct (like a diketopiperazine or a five/six-membered ring) and liberating the drug.[3][4][5]
Below is a diagram illustrating the generalized signaling pathways for these two primary mechanisms.
Comparative Data on Spacer Performance
The ideal self-immolative spacer contributes to high ADC stability in systemic circulation (to minimize off-target toxicity) and rapid payload release upon internalization into the target cancer cell. The choice of spacer can significantly impact these performance metrics.
Table 1: Comparative Plasma Stability of Different Linker-Spacers
Plasma stability is a critical attribute, as premature payload release can lead to severe side effects. The data below, synthesized from multiple studies, compares the stability of ADCs with different linker-spacer systems in mouse and human plasma. It is important to note that direct comparison is challenging as the antibody, payload, and conjugation site can all influence stability.
| Linker-Spacer System | ADC Construct | Plasma Source | Stability Metric | Reference |
| Val-Cit-PABC | anti-HER2-MMAF | Mouse | >95% payload loss after 14 days | [6] |
| Ser-Val-Cit-PABC | anti-HER2-MMAF | Mouse | ~70% payload loss after 14 days | [6] |
| Glu-Val-Cit-PABC | anti-HER2-MMAF | Mouse | Almost no linker cleavage after 14 days | [6] |
| Val-Cit-PABC | Unspecified | Human | Stable for 28 days | [6] |
| Glu-Val-Cit-PABC | Unspecified | Human | Stable for 28 days | [6] |
| Val-Cit-PABC | anti-B7-H3-Payload | Mouse | Unstable (susceptible to Ces1c hydrolysis) | [4][7] |
| OHPAS (Aryl Sulfate) | anti-B7-H3-Payload | Mouse | Stable | [4][7] |
| OHPAS (Aryl Sulfate) | anti-B7-H3-Payload | Human (IgG depleted) | Stable | [4][7] |
| m-Amide-PABC | Uncialamycin-Linker | Mouse | Stable over 24h | [8] |
| Unsubstituted PABC | Uncialamycin-Linker | Mouse | Complete hydrolysis in 24h | [8] |
Note: Ces1c (Carboxylesterase 1c) in mouse plasma is known to cause instability in some Val-Cit-PABC linkers, a phenomenon not typically observed in human plasma.[4] Modifications to the peptide portion, such as adding a glutamic acid (Glu), can shield the linker from this enzymatic cleavage, dramatically improving stability in murine models.[6]
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Spacers
The efficiency of payload release directly impacts the potency of the ADC. In vitro cytotoxicity assays, which determine the concentration of ADC required to kill 50% of cancer cells (IC50), are a common method to evaluate this. Lower IC50 values indicate higher potency.
| Spacer Type | Cell Line | Payload | IC50 (nM) | Reference |
| Proline-Derived (Cyclization) | A2780 (Ovarian) | Camptothecin | 1.1 | [9] |
| Ethylenediamine-Carbamate (Cyclization) | A2780 (Ovarian) | Camptothecin | 7.9 | [9] |
| Val-Cit-PABC (Elimination) | BT-474 (HER2+) | MMAE | ~0.02 (20 pM) | [10][11] |
| Val-Cit-PABC (Elimination) | N87 (HER2+) | MMAE | ~0.013-0.043 (13-43 ng/mL) | [12] |
| AsnAsn-PABC (Elimination) | Various | MMAE | Comparable or improved vs. ValCit | [13] |
Note: Data is illustrative and depends heavily on the target antigen expression of the cell line, the specific payload, and the drug-to-antibody ratio (DAR). For example, proline-derived cyclizing spacers have been shown to release payloads more efficiently than traditional ethylenediamine-based spacers, leading to significantly lower IC50 values in comparative studies.[9]
Experimental Protocols
Accurate evaluation of self-immolative spacers relies on robust and reproducible experimental methods. Below are detailed protocols for key assays.
A. Plasma Stability Assessment using LC-MS
This protocol determines the stability of an ADC in plasma by quantifying the amount of intact ADC or released payload over time.[14][15][16]
Objective: To measure the rate of payload deconjugation from an ADC in a physiological matrix.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with internal standard
-
Protein A or G magnetic beads (optional, for ADC capture)
-
LC-MS/MS system
Protocol:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma. Incubate the mixture in a temperature-controlled environment at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately freeze samples at -80°C if not processed immediately.
-
Sample Processing (for Free Payload Quantification):
-
Thaw samples on ice.
-
Add 3 volumes of cold ACN containing an appropriate internal standard to precipitate plasma proteins.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reversed-phase) to separate the free payload from other plasma components.
-
Quantify the payload using mass spectrometry, typically with multiple reaction monitoring (MRM) for high sensitivity and specificity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the free payload.
-
Calculate the concentration of released payload at each time point.
-
Plot the percentage of intact ADC remaining over time to determine the stability profile and calculate the half-life (t½).
-
B. Cathepsin B-Mediated Payload Release Assay
This in vitro assay simulates the lysosomal environment to confirm that the linker is efficiently cleaved by its target enzyme.[17][18][19]
Objective: To quantify the rate and extent of payload release from an ADC upon incubation with Cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 5.0-6.0, containing dithiothreitol (B142953) (DTT) to activate the enzyme.
-
Quenching Solution: Acetonitrile or other organic solvent with an internal standard.
-
Reversed-Phase HPLC or LC-MS/MS system.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the ADC. Reconstitute purified Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC with the assay buffer. Pre-warm to 37°C.
-
Enzyme Addition: Initiate the cleavage reaction by adding the pre-warmed Cathepsin B solution.
-
Time-Course Incubation: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction.
-
Reaction Quenching: Immediately terminate the reaction by adding the aliquot to an excess of cold quenching solution. This stops the enzymatic activity and precipitates the protein.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated antibody and enzyme.
-
Analysis: Analyze the supernatant for the released payload using RP-HPLC or LC-MS/MS.
-
Data Analysis: Quantify the amount of payload released at each time point to determine the cleavage kinetics.
C. In Vitro Cytotoxicity (IC50) Determination
This assay measures the potency of the ADC against cancer cell lines.[10][20]
Objective: To determine the ADC concentration that inhibits cell growth by 50% (IC50).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free payload drug.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader (spectrophotometer or luminometer).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation period.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to calculate the IC50 value.
-
Conclusion
The selection of a self-immolative spacer is a critical decision in ADC design, requiring a balance between systemic stability and efficient, targeted payload release. Elimination-based spacers like PABC are well-established and widely used, but their stability, particularly in preclinical mouse models, can be a challenge.[4] Modifications to the adjacent peptide sequence or the PABC ring itself can mitigate these stability issues.[6][8] Cyclization-based spacers represent a promising alternative, in some cases demonstrating faster and more efficient release kinetics for alcohol-containing payloads, which can translate to superior potency.[5][9]
Ultimately, the optimal spacer depends on the specific combination of antibody, payload, and target indication. A thorough comparative analysis using the standardized experimental protocols outlined above is essential for identifying the most effective self-immolative spacer to maximize the therapeutic window of a novel ADC.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody format and drug release rate determine the therapeutic activity of non-internalizing antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Benchmark: A Comparative Guide to Next-Generation Protease-Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker has long been the gold standard in the design of protease-cleavable antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases like Cathepsin B has made it a reliable tool for releasing potent cytotoxic payloads within target cancer cells. However, the landscape of ADC technology is rapidly evolving, with novel linker designs emerging to address the limitations of this benchmark. This guide provides an objective comparison of these new protease-cleavable linkers against the established Val-Cit-PAB, supported by experimental data to inform the selection of the optimal linker for next-generation ADCs.
The traditional Val-Cit-PAB linker, while effective, presents several challenges. Its hydrophobic nature can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs), complicating manufacturing and potentially impacting in vivo performance.[1] Furthermore, it can be prematurely cleaved in circulation by enzymes such as carboxylesterase 1c (Ces1c) in murine models and human neutrophil elastase, which can lead to off-target toxicity and a narrowed therapeutic window.[1][2]
In response to these challenges, a new generation of protease-cleavable linkers has been developed, offering improvements in stability, hydrophilicity, and enzymatic specificity. This guide will delve into the performance of several promising alternatives, including exo-cleavable, Val-Ala, legumain-cleavable, sulfatase-cleavable, β-glucuronide, β-galactosidase-cleavable, and peptidomimetic (cBu-Cit) linkers.
Comparative Performance Data
The following tables summarize the quantitative performance of various novel linkers in comparison to the Val-Cit-PAB benchmark across key parameters: plasma stability, in vitro cytotoxicity, and where available, in vivo efficacy.
Table 1: Plasma Stability of Protease-Cleavable Linkers
| Linker Type | Species | Matrix | Stability Metric | Result | Citation |
| Val-Cit-PAB | Mouse | Plasma | - | Unstable (cleaved by Ces1c) | [3] |
| Human | Plasma | Half-life | > 230 days | [4] | |
| Exo-cleavable | Mouse | Plasma (Ces1c-containing) | Free payload after 4 days | < 5% | [2] |
| Val-Ala | Mouse | Plasma | Stability | Improved stability vs. Val-Cit | [4] |
| Human | Plasma | Stability | High | [4] | |
| Legumain-cleavable (Asn-containing) | Mouse | Plasma | Stability | Very stable (resistant to Ces1c) | [5] |
| Sulfatase-cleavable | Mouse | Plasma | Stability | High (> 7 days) | [6] |
| Human | Plasma | Stability | High | [7] | |
| β-Glucuronide | - | Circulation | Stability | High | [8] |
| β-Galactosidase-cleavable | - | - | Stability | - | - |
| cBu-Cit | - | Buffer | Stability | Similar to Val-Cit | [] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Protease-Cleavable Linkers
| Linker Type | Cell Line | Payload | IC50 | Citation |
| Val-Cit-PAB | HER2+ | MMAE | 14.3 pM | [6] |
| Val-Ala | HER2+ | MMAE | Similar to Val-Cit | [4] |
| Legumain-cleavable (AsnAsn) | Granta-519 (high legumain) | MMAE | ~7x more potent than Val-Cit | [10] |
| RL (low legumain) | MMAE | Comparable to Val-Cit | [10] | |
| Sulfatase-cleavable | HER2+ | MMAE | 61 pM | [4] |
| β-Glucuronide | CD30-positive L540cy | Psymberin A | 0.1 ng/mL | [8] |
| β-Galactosidase-cleavable | HER2+ | MMAE | 8.8 pM | [6] |
| cBu-Cit | - | - | Equally potent to Val-Cit | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance. Below are summaries of key experimental protocols cited in the comparison.
Enzymatic Cleavage Assay
This assay assesses the susceptibility of a linker to a specific protease.
-
Reagents:
-
Procedure:
-
Incubate the ADC (e.g., 1 µM) with the protease (e.g., 20 nM Cathepsin B) at 37°C for a defined time course (e.g., 0 to 24 hours).[11][12]
-
At each time point, quench the reaction with an equal volume of quenching solution.[11]
-
Analyze the release of the free payload using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[11][12]
-
Quantify the amount of released drug to determine the cleavage rate.[12]
-
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.
-
Reagents:
-
Procedure:
-
Incubate the ADC (e.g., 1.3 mg/mL) in plasma at 37°C over a time course (e.g., 0, 1, 3, 7 days).[13]
-
At each time point, collect an aliquot and isolate the ADC from the plasma using immunoaffinity capture.[13]
-
Analyze the captured ADC by LC-MS to determine the average DAR.[13]
-
The supernatant can also be analyzed to quantify the amount of released payload.[13]
-
A stable ADC will show minimal loss in DAR and minimal free payload in the supernatant over time.[13]
-
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the potency of an ADC in killing cancer cells.
-
Reagents:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
ADC of interest, unconjugated antibody, and free payload as controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.[14]
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl).[14][15]
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[15]
-
Treat the cells with serial dilutions of the ADC and controls.[15]
-
Incubate for a period that allows for ADC processing and payload-induced cell death (e.g., 48-144 hours).[15]
-
Add the MTT or XTT reagent and incubate for 2-4 hours.[14]
-
If using MTT, add the solubilization solution and incubate to dissolve the formazan (B1609692) crystals.[14]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[15]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[16]
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Cleavage mechanism of Val-Cit-PAB vs. the stability of an exo-cleavable linker.
Caption: A typical experimental workflow for evaluating and comparing ADC linkers.
Conclusion
The development of novel protease-cleavable linkers represents a significant advancement in ADC technology. While Val-Cit-PAB remains a valuable tool, the data presented here demonstrates that alternatives such as exo-cleavable, Val-Ala, legumain-cleavable, and sulfatase-cleavable linkers offer tangible advantages in terms of stability, hydrophilicity, and specificity. By carefully considering the comparative data and employing rigorous experimental protocols, researchers can select the most appropriate linker to overcome the limitations of the current benchmark, ultimately leading to the development of safer and more effective antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
- 8. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MMAE-Based Antibody-Drug Conjugates in Modern Oncology
A deep dive into the clinical trial data of Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin, and Tisotumab vedotin, offering a cross-study comparison for researchers and drug development professionals.
Monomethyl auristatin E (MMAE) has emerged as a pivotal cytotoxic payload in the field of antibody-drug conjugates (ADCs), contributing to the development of several impactful therapies for a range of malignancies. This guide provides a comprehensive cross-study comparison of four prominent MMAE-based ADCs that have demonstrated significant clinical activity: Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin, and Tisotumab vedotin. By examining their performance in pivotal clinical trials, this report aims to offer an objective resource for researchers, scientists, and professionals engaged in the advancement of cancer therapeutics.
Mechanism of Action: The Power of MMAE
MMAE is a synthetic antineoplastic agent that potently inhibits cell division by blocking the polymerization of tubulin, a critical component of the cellular cytoskeleton.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[2] Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone agent.[3] However, when conjugated to a monoclonal antibody that targets a specific tumor-associated antigen, it can be delivered with high precision to cancer cells, minimizing off-target toxicity.[4]
The linker connecting the antibody to MMAE is a critical component, designed to be stable in circulation but cleavable within the lysosomal compartment of the target cell.[1] Upon internalization of the ADC, the linker is cleaved, releasing the active MMAE payload to exert its cytotoxic effect.[3]
The Bystander Effect: Amplifying Antitumor Activity
A key feature of MMAE-based ADCs is the "bystander effect." Because MMAE is a membrane-permeable molecule, once released inside a target cancer cell, it can diffuse into the surrounding tumor microenvironment and kill neighboring antigen-negative cancer cells.[5][6] This phenomenon is particularly important in treating heterogeneous tumors where not all cancer cells express the target antigen.
Pivotal Clinical Trial Performance: A Head-to-Head Look
The following tables summarize the key efficacy and safety data from the pivotal clinical trials of four leading MMAE-based ADCs.
Table 1: Efficacy of MMAE-Based ADCs in Pivotal Clinical Trials
| ADC (Trade Name) | Target Antigen | Pivotal Trial | Indication | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Brentuximab vedotin (Adcetris®) | CD30 | Phase II (NCT00848926) | Relapsed/Refractory Hodgkin Lymphoma | 75%[2] | 34%[2] | 9.3 months[7] | 40.5 months[7] |
| Polatuzumab vedotin (Polivy®) | CD79b | GO29365 (Phase Ib/II) | Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) | 45% (Pola-BR)[8][9] | 40% (Pola-BR)[8][9] | 9.5 months (Pola-BR)[10] | 12.4 months (Pola-BR)[10] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | EV-201 (Phase II) | Locally Advanced or Metastatic Urothelial Carcinoma | 44%[11][12] | 12%[12] | 7.6 months (DoR)[12] | Not Reported in this trial |
| Tisotumab vedotin (Tivdak®) | Tissue Factor | innovaTV 301 (Phase III) | Recurrent or Metastatic Cervical Cancer | 17.8% | Not specified | 4.2 months | 11.5 months |
DoR: Duration of Response; Pola-BR: Polatuzumab vedotin in combination with bendamustine (B91647) and rituximab (B1143277).
Table 2: Common Adverse Events (Grade ≥3) in Pivotal Clinical Trials
| ADC (Trade Name) | Peripheral Neuropathy | Neutropenia | Fatigue | Anemia | Thrombocytopenia |
| Brentuximab vedotin | Occurred in 55% of patients (all grades)[13] | Yes[2] | Yes[2] | Not a leading Grade ≥3 event | Not a leading Grade ≥3 event |
| Polatuzumab vedotin | 43.6% (Grade 1-2)[14] | 46.2% (Pola-BR)[10] | Not a leading Grade ≥3 event | 28.2% (Pola-BR)[10] | 41% (Pola-BR)[10] |
| Enfortumab vedotin | 50% (any peripheral neuropathy)[12] | Yes[15] | Yes[15] | Not a leading Grade ≥3 event | Not a leading Grade ≥3 event |
| Tisotumab vedotin | 38.4% (all grades)[3] | Not a leading Grade ≥3 event | Not a leading Grade ≥3 event | Not a leading Grade ≥3 event | Not a leading Grade ≥3 event |
Experimental Protocols of Pivotal Trials
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the key experimental protocols for the pivotal trials discussed.
Brentuximab vedotin: Phase II Trial (NCT00848926) in Relapsed/Refractory Hodgkin Lymphoma
-
Study Design: A multinational, open-label, single-arm, phase II study.[2]
-
Patient Population: 102 patients with relapsed or refractory Hodgkin lymphoma who had previously undergone autologous stem-cell transplantation.[2][7]
-
Intervention: Brentuximab vedotin was administered intravenously at a dose of 1.8 mg/kg every 3 weeks for up to 16 cycles.[2]
-
Primary Endpoint: The primary endpoint was the overall objective response rate (ORR) as assessed by an independent radiology review facility.[2]
-
Key Inclusion Criteria: Histologically confirmed CD30-positive Hodgkin lymphoma.[2]
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
Polatuzumab vedotin: GO29365 (Phase Ib/II) Trial in Relapsed/Refractory DLBCL
-
Study Design: A phase Ib/II study evaluating polatuzumab vedotin in combination with bendamustine and rituximab (Pola-BR).[9][14]
-
Patient Population: Patients with relapsed or refractory diffuse large B-cell lymphoma who were not candidates for hematopoietic stem cell transplantation.[14]
-
Intervention: Patients received polatuzumab vedotin in combination with bendamustine and rituximab.[14]
-
Primary Endpoint: The primary endpoint for the randomized portion was the complete response (CR) rate at the end of treatment, as assessed by an independent review committee.[10]
-
Key Inclusion Criteria: Patients with relapsed or refractory DLBCL.[14]
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
Enfortumab vedotin: EV-201 (Phase II) Trial in Locally Advanced or Metastatic Urothelial Carcinoma
-
Study Design: A global, single-arm, phase II study.[12]
-
Patient Population: 125 patients with locally advanced or metastatic urothelial carcinoma who had been previously treated with platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.[11][12]
-
Intervention: Enfortumab vedotin was administered intravenously at a dose of 1.25 mg/kg on days 1, 8, and 15 of each 28-day cycle.[16]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) as determined by blinded independent central review.[16]
-
Key Inclusion Criteria: Patients with locally advanced or metastatic urothelial carcinoma with prior platinum and PD-1/L1 therapy.[16]
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
Tisotumab vedotin: innovaTV 301 (Phase III) Trial in Recurrent or Metastatic Cervical Cancer
-
Study Design: A global, randomized, open-label, phase III clinical trial.[17]
-
Patient Population: 502 patients with recurrent or metastatic cervical cancer who had experienced disease progression after receiving 1-2 prior lines of systemic therapy.[3][17]
-
Intervention: Patients were randomized 1:1 to receive either tisotumab vedotin (2.0 mg/kg intravenously every 3 weeks) or the investigator's choice of chemotherapy.[17]
-
Primary Endpoint: The primary endpoint was overall survival (OS).[17]
-
Key Inclusion Criteria: Patients aged ≥18 years with recurrent or metastatic cervical cancer and disease progression after 1-2 prior lines of therapy.[17]
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
Visualizing the ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an MMAE-based ADC.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Results of a Pivotal Phase II Study of Brentuximab Vedotin for Patients With Relapsed or Refractory Hodgkin's Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers Evaluate Tisotumab Vedotin for Recurrent, Metastatic Cervical Cancer | Cancer Nursing Today [cancernursingtoday.com]
- 4. thd.org.tr [thd.org.tr]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. onclive.com [onclive.com]
- 7. Final trial data for brentuximab vedotin against relapsed Hodgkin lymphoma - ecancer [ecancer.org]
- 8. dovepress.com [dovepress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Polatuzumab Vedotin in Relapsed or Refractory Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seattle Genetics and Astellas Announce Positive Topline Results from Pivotal Trial of Enfortumab Vedotin in Locally Advanced or Metastatic Urothelial Cancer - BioSpace [biospace.com]
- 12. ascopubs.org [ascopubs.org]
- 13. adcreview.com [adcreview.com]
- 14. ascopubs.org [ascopubs.org]
- 15. targetedonc.com [targetedonc.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. ascopubs.org [ascopubs.org]
Reproducibility of ADC Synthesis: A Comparative Guide to Val-Cit-PAB-Monomethyl Auristatin E
The synthesis of Antibody-Drug Conjugates (ADCs) is a multi-step process where reproducibility is critical for ensuring consistent product quality and therapeutic efficacy. This guide provides a comparative analysis of the widely used Val-Cit-PAB-MMAE drug-linker system, focusing on the key steps of its synthesis and conjugation to monoclonal antibodies (mAbs). We present experimental protocols, comparative data with alternative linker technologies, and visualizations to aid researchers, scientists, and drug development professionals in this field.
Comparative Analysis of ADC Synthesis Reproducibility
The reproducibility of ADC synthesis is assessed by key quality attributes such as the drug-to-antibody ratio (DAR), the level of aggregation, and the purity of the final conjugate. While the Val-Cit-PAB linker is known for its high stability in plasma and efficient cleavage within tumor cells, variations in reaction conditions can lead to batch-to-batch differences.[1][2] Below is a representative table illustrating potential variations across different synthesis batches.
Table 1: Representative Reproducibility Data for ADC Synthesis using Val-Cit-PAB-MMAE
| Batch Number | Target DAR | Achieved DAR (HIC-HPLC) | Monomer Purity (%) (SEC-HPLC) | Aggregate (%) (SEC-HPLC) |
| 1 | 4 | 3.8 | 96.5 | 3.5 |
| 2 | 4 | 4.1 | 95.8 | 4.2 |
| 3 | 4 | 3.9 | 97.1 | 2.9 |
| 4 | 8 | 7.6 | 92.3 | 7.7 |
| 5 | 8 | 7.9 | 91.5 | 8.5 |
Note: This data is representative and illustrates typical variations. Actual results may vary based on specific antibody, linker, payload, and process parameters.
Comparison with Alternative Linker Technologies
The Val-Cit-PAB linker is a dipeptide-based system that is cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[] However, several alternative linkers have been developed to address some of its limitations, such as potential off-target cleavage and hydrophobicity-induced aggregation.[4][]
Table 2: Comparison of Val-Cit-PAB with Alternative Linker Technologies
| Linker Type | Cleavage Mechanism | Key Advantages | Potential Disadvantages |
| Val-Cit-PAB | Cathepsin B | High plasma stability, well-established.[1] | Susceptible to cleavage by other cathepsins and certain esterases, which can lead to off-target toxicity.[4][6] Hydrophobicity can lead to aggregation at high DARs.[4] |
| Val-Ala | Cathepsin B | Better hydrophilicity and stability than Val-Cit, leading to less aggregation.[][6] | Similar potency and efficacy to Val-Cit in many cases.[] |
| cBu-Cit | Predominantly Cathepsin B | More selective for Cathepsin B, potentially reducing off-target toxicity.[6] Showed greater tumor suppression in some models compared to Val-Cit.[6] | Newer technology, less established than Val-Cit. |
| TRX (1,2,4-trioxolane) | Fe(II)-mediated cleavage (Fenton reaction) | Novel cleavage mechanism independent of enzymatic activity.[6] | Potential for non-specific interaction and toxicity.[6] |
| Exo-cleavable Linkers | Cathepsin B | Designed to prevent premature payload cleavage and reduce aggregation by incorporating hydrophilic groups.[4] | More complex synthesis. |
| Glucuronide Linkers | β-glucuronidase | Minimal aggregation compared to dipeptide linkers.[1] | May not be as well-tolerated in vivo compared to Val-Cit-PAB.[1] |
Experimental Protocols
The synthesis of an ADC with the Val-Cit-PAB-MMAE linker involves two main stages: the synthesis of the drug-linker construct and its subsequent conjugation to the monoclonal antibody.
I. Synthesis of the Drug-Linker: Fmoc-Val-Cit-PAB-MMAE
This process involves the assembly of the peptide linker, attachment of the self-immolative spacer (PAB), and coupling with the cytotoxic payload (MMAE).[7][8]
Protocol:
-
Peptide Synthesis (Solid-Phase):
-
Swell Rink amide resin in N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group with 20% piperidine (B6355638) in DMF.
-
Couple Fmoc-Cit-OH using HBTU/HOBt and DIPEA in DMF.
-
Repeat the deprotection and coupling steps with Fmoc-Val-OH.
-
-
PAB Spacer Attachment:
-
Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus of the Val-Cit dipeptide.
-
-
Cleavage from Resin:
-
Cleave the Fmoc-Val-Cit-PAB-OH from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purify the product by reverse-phase HPLC.
-
-
MMAE Coupling:
-
Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.
-
Add HOBt and pyridine (B92270) and stir at room temperature.
-
Monitor the reaction by HPLC and purify the final product, Fmoc-Val-Cit-PAB-MMAE, by semi-preparative HPLC.[8]
-
Synthesis workflow for the Fmoc-Val-Cit-PAB-MMAE drug-linker.
II. ADC Conjugation: Antibody-Drug-Linker
The final step is the covalent attachment of the drug-linker to the monoclonal antibody, typically through the thiol groups of cysteine residues.[9][10]
Protocol:
-
Antibody Reduction:
-
Exchange the antibody into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).[7]
-
Reduce the interchain disulfide bridges of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[9]
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-activated Val-Cit-PAB-MMAE in an organic co-solvent such as DMSO.[11]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unconjugated drug-linker and reaction byproducts using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).[9]
-
Workflow for the conjugation of the drug-linker to the antibody.
Mechanism of Payload Release
The therapeutic efficacy of an ADC with a Val-Cit-PAB-MMAE linker relies on the targeted release of the cytotoxic payload inside the cancer cell.[12]
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of the cancer cell and is internalized via receptor-mediated endocytosis.[12]
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing various enzymes.
-
Linker Cleavage: Inside the lysosome, Cathepsin B cleaves the dipeptide bond between Valine and Citrulline.[]
-
Self-Immolation: The cleavage of the dipeptide triggers the self-immolative PAB spacer to release the active MMAE payload.[7]
-
Cytotoxicity: The released MMAE disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis.[13][14]
Mechanism of intracellular release of MMAE from the ADC.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates | MDPI [mdpi.com]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellmosaic.com [cellmosaic.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Tolerability of Antibody-Drug Conjugates Based on Drug-to-Antibody Ratio
The therapeutic index of an antibody-drug conjugate (ADC) is critically influenced by its drug-to-antibody ratio (DAR), which defines the average number of payload molecules attached to a single antibody.[1][2] Optimizing the DAR is a key challenge in ADC development, as it directly impacts efficacy, pharmacokinetics (PK), and, most importantly, the safety profile.[3][4] This guide provides a comparative analysis of ADC tolerability at different DARs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Generally, a higher DAR increases the potency of an ADC; however, this often comes at the cost of reduced tolerability and a narrower therapeutic window.[5][6] ADCs with a high number of conjugated drugs can exhibit faster plasma clearance, increased aggregation, and greater off-target toxicity, as the premature release of the cytotoxic payload can damage healthy, rapidly dividing cells.[3][7][] Conversely, a low DAR may be insufficient for therapeutic efficacy.[2] Preclinical and clinical data consistently show that an optimal balance, typically a DAR of 2 to 4, provides the most favorable therapeutic index for many ADC platforms.[9][10]
Quantitative Comparison of ADC Properties by DAR
The following tables summarize preclinical and clinical findings on how DAR variation affects the key characteristics of ADCs.
Table 1: Preclinical Pharmacokinetic and Tolerability Data of Maytansinoid ADCs with Varying DAR
| DAR (Average) | Clearance Rate | Liver Accumulation (%ID/g)* | Maximum Tolerated Dose (MTD) | Therapeutic Index | Reference(s) |
| ~2 - 6 | Comparable / Slower | 7 - 10% | Higher | Better / Wider | [5][7][9][10] |
| ~9 - 10 | Rapid / Faster | 24 - 28% | Lower | Poorer / Narrower | [5][7][9][10] |
*Percentage of Injected Dose per gram, measured 2-6 hours post-injection in mice.
Table 2: Clinical Adverse Events Associated with High vs. Low DAR ADCs
| Parameter | DAR > 4 | DAR ≤ 4 | Key Findings | Reference(s) |
| Odds of Hematologic Toxicity | 18.3-fold increase | Baseline | ADCs with a DAR greater than 4 are independently associated with a significantly higher risk of hematologic adverse events. | [11] |
| Pulmonary & Hematologic AEs | Higher Incidence | Lower Incidence | Clinical trial data analysis shows a correlation between higher DAR (>4) and an increased incidence of pulmonary and hematologic toxicities. | [11][12] |
| General Grade ≥3 Toxicity | Significantly Higher Probability | Lower Probability | A meta-analysis of clinical trials found that a higher DAR was significantly associated with a greater likelihood of any Grade 3 or higher adverse event. | [13] |
Experimental Protocols
Accurate assessment of ADC tolerability relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in preclinical ADC development.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of an ADC.[14][15] The assay quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized for measurement.[16]
I. Materials
-
Cell Lines: Antigen-positive and antigen-negative cell lines.[16]
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).[14]
-
ADC and Controls: ADC stock solution, unconjugated antibody, and free cytotoxic payload.[14]
-
MTT Solution: 5 mg/mL MTT in phosphate-buffered saline (PBS).[17]
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[14][17]
-
Equipment: 96-well microplates, biosafety cabinet, CO₂ incubator, microplate reader (570 nm).[14]
II. Procedure
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for a period relevant to the ADC's mechanism of action (typically 72-120 hours) at 37°C, 5% CO₂.[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will form purple formazan crystals.[14][17]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.[14]
Protocol 2: General Workflow for In Vivo Toxicology Studies
In vivo toxicology studies are essential for determining the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.[18][19] These studies are typically performed in at least two species (a rodent and a non-rodent, e.g., cynomolgus monkey) under Good Laboratory Practice (GLP) conditions.[18]
I. Study Design
-
Species Selection: Choose a relevant species where the antibody is cross-reactive with the target antigen. If no relevant species exists, a rodent model may be used to assess off-target toxicities of the payload.[19]
-
Dose Selection: Doses are selected based on in vitro cytotoxicity data and preliminary range-finding studies.
-
Administration: The ADC is administered intravenously, mimicking the clinical route. Studies include single-dose and repeat-dose cohorts to assess acute and chronic toxicities.[18]
II. Procedure
-
Acclimatization: Animals are acclimated to the facility for a set period before the study begins.
-
ADC Administration: The ADC is administered to treatment groups, while a control group receives the vehicle buffer.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food consumption, and behavior.
-
Sample Collection: Blood samples are collected at predetermined time points for hematology, clinical chemistry, and toxicokinetic (TK) analysis. TK analysis measures the exposure of the intact ADC, total antibody, and free payload.[18][19]
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected and preserved for microscopic histopathological examination to identify any treatment-related changes.[]
-
Data Analysis: The MTD is defined as the highest dose that does not cause unacceptable toxicity. All findings are correlated with dose and exposure levels to establish a safety profile for the ADC.[18]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts related to ADC characterization and mechanism of action.
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 2. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment-related adverse events of antibody drug-conjugates in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. blog.td2inc.com [blog.td2inc.com]
- 19. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Vat-Cit-PAB-Monomethyl Dolastatin 10: A Guide for Laboratory Professionals
Vat-Cit-PAB-Monomethyl Dolastatin 10 is an antibody-drug conjugate (ADC) agent-linker complex containing the highly potent cytotoxic agent Monomethyl Dolastatin 10 (MMAE), also known as Monomethyl auristatin E.[1][2][3][4] Due to its cytotoxic nature, which enables it to kill cells, stringent disposal procedures must be followed to ensure the safety of laboratory personnel and the environment.[5][6] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and related waste materials in a research setting.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to adhere to the following safety protocols. All personnel handling this compound must be thoroughly trained in the procedures for managing cytotoxic agents.[7][8][9]
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent accidental exposure. This includes, but is not limited to:
-
Disposable gown
-
Double gloves
-
Goggles or a face shield
-
Head cover
-
Appropriate footwear[7]
All handling of the powdered form of the compound or any procedures that could generate aerosols should be conducted within a certified biological safety cabinet (BSC) or a similar containment system.[8]
Step-by-Step Disposal Protocol
The proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. All waste is considered hazardous and must be segregated and disposed of according to institutional and local regulations for cytotoxic waste.[10][11]
-
Segregation at the Source: Immediately after use, all materials that have come into contact with this compound must be segregated into designated cytotoxic waste containers.[5] Do not mix cytotoxic waste with general laboratory or biohazardous waste.
-
Waste Container Selection: Utilize appropriate, clearly labeled, and leak-proof containers for each type of waste. The universal color for cytotoxic waste is often purple, or a distinct color combination like yellow with a purple lid.[5] All containers must bear the cytotoxic warning symbol.[7]
-
Disposal of Solid Waste:
-
Non-sharp solids: All contaminated PPE (gowns, gloves, head covers), absorbent pads, and other disposable lab supplies should be placed in a designated, leak-proof cytotoxic waste bag or container.[11][12] To minimize risk, consider double-bagging solid waste.[12]
-
Sharps: Needles, syringes, vials, and any other sharp objects contaminated with this compound must be placed directly into a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste.[5][11]
-
-
Disposal of Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled container.
-
Cleaning and decontamination solutions used for spills or routine cleaning of work surfaces must also be collected and treated as cytotoxic waste.[13]
-
-
Labeling and Storage: All cytotoxic waste containers must be clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.[7] Store sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected by a certified hazardous waste disposal service.
-
Final Disposal: The ultimate disposal of cytotoxic waste is through high-temperature incineration.[5] This must be carried out by a licensed and certified hazardous waste management company. Ensure that all waste is accompanied by a hazardous waste consignment note as required by regulations.[5]
Data Presentation: Cytotoxic Waste Segregation
For clarity and quick reference, the following table summarizes the types of waste generated and their appropriate disposal containers.
| Waste Type | Description | Recommended Container |
| Non-Sharp Solid Waste | Contaminated PPE (gloves, gowns), bench paper, wipes, etc. | Leak-proof, purple cytotoxic waste bag or a rigid container with a purple lid.[5] |
| Sharps Waste | Contaminated needles, syringes, glass vials, pipette tips. | Rigid, puncture-resistant sharps container with a purple lid.[5][11] |
| Liquid Waste | Unused solutions, culture media containing the ADC, decontamination fluids. | Sealable, leak-proof, and shatter-resistant container clearly labeled as "Cytotoxic Liquid Waste". |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is required to contain the contamination and minimize exposure.
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with absorbent pads.
-
Carefully clean the area, working from the outside in.
-
Decontaminate the area with an appropriate cleaning agent.
-
All cleaning materials must be disposed of as cytotoxic waste.[11]
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area immediately.
-
Prevent others from entering the contaminated zone.
-
Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.[11]
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. This compound | Payload-Linker Conjugate | Ambeed.com [ambeed.com]
- 4. This compound | ADC药物结合剂共轭物 | MCE [medchemexpress.cn]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. danielshealth.ca [danielshealth.ca]
- 8. reddit.com [reddit.com]
- 9. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. crbgroup.com [crbgroup.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Vat-Cit-PAB-Monomethyl Dolastatin 10
For Immediate Implementation: Researchers, scientists, and drug development professionals handling the potent cytotoxic agent Vat-Cit-PAB-Monomethyl Dolastatin 10 (vc-MMAE) must adhere to stringent safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a highly potent antibody-drug conjugate (ADC) linker-payload, classified as a hazardous substance.[1][2] The cytotoxic component, Monomethyl Dolastatin E (MMAE), is fatal if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and damaging fertility or the unborn child.[1][2] Therefore, strict adherence to the following procedures is paramount.
Operational Plan: A Step-by-Step Protocol for Safe Handling
All handling of this compound, especially of the powdered form, must be conducted within a certified containment system. This systematic approach minimizes the risk of accidental exposure.
1. Preparation and Engineering Controls:
-
Containment: All weighing and initial solubilization of the powdered compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator with negative pressure.[3]
-
Ventilation: Ensure adequate ventilation and use local exhaust ventilation (LEV) to control airborne particles at the source.[4][5]
-
Access Control: Restrict access to areas where the compound is handled to trained and authorized personnel only.[3]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1][4]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves, with the outer glove tucked over the sleeve of the lab coat.[6] Change gloves immediately if contaminated and every 30-60 minutes during continuous handling.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[1][6]
-
Lab Coat: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[1] Cuffs should be elasticated.
-
Respiratory Protection: For operations with a risk of aerosol generation or when handling the powder outside of a containment system, a NIOSH-approved respirator (e.g., N95 or higher) is essential.[1][6]
3. Handling Procedures:
-
Weighing: Use a dedicated, calibrated analytical balance inside the containment system. Handle the powder with care to avoid generating dust.
-
Solubilization: Add solvent slowly and carefully to the powdered compound to avoid splashing. Vc-MMAE is soluble in ethanol (B145695) and DMSO.[7]
-
Labeling: All containers with the compound, whether in solid or solution form, must be clearly labeled with its name, concentration, and appropriate hazard symbols.
-
Transport: When moving the compound between laboratories, use a sealed, unbreakable secondary container.
4. Decontamination:
-
Work Surfaces: At the end of each procedure and in case of a spill, decontaminate all surfaces with a suitable agent, such as 70% ethanol, followed by a thorough cleaning with a laboratory detergent.[4]
-
Equipment: All equipment used for handling the compound must be decontaminated before being removed from the containment area.
Quantitative Safety Data
The following table summarizes key quantitative safety parameters for handling this compound.
| Parameter | Value/Recommendation | Source |
| Occupational Exposure Limit (OEL) | < 0.1 µg/m³ (estimated for ADCs) | [8] |
| Glove Type | Double-gloved with chemotherapy-rated nitrile gloves | [6] |
| Glove Change Frequency | Every 30-60 minutes or upon contamination | General Best Practice |
| Containment | Class II Biological Safety Cabinet or Isolator | [3] |
| Air Pressure | Negative pressure relative to the surrounding area | [3] |
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with the compound are considered cytotoxic waste. This includes:
-
Empty vials and containers
-
Used PPE (gloves, gowns, masks)
-
Pipette tips, tubes, and other disposable labware
-
Contaminated cleaning materials (wipes, absorbents)
-
2. Waste Collection:
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled with "Cytotoxic Waste" and the appropriate biohazard symbol.
-
Solid waste should be collected in a designated cytotoxic waste bag within a rigid container.
-
Liquid waste should be collected in a sealed, shatter-proof container. Do not mix with other chemical waste streams.
3. Final Disposal:
-
All cytotoxic waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[1]
-
Typically, this involves incineration at a licensed hazardous waste facility.
-
Do not dispose of this compound or its waste down the drain or in general trash.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. altasciences.com [altasciences.com]
- 4. abmole.com [abmole.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. echemi.com [echemi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmtech.com [pharmtech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
